molecular formula C7H9N5O B1372645 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine CAS No. 1170460-87-3

5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine

Número de catálogo: B1372645
Número CAS: 1170460-87-3
Peso molecular: 179.18 g/mol
Clave InChI: IJJYBMUCTIEDNE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine (CAS 1170966-72-9) is a high-value chemical scaffold incorporating both a 1,3,4-oxadiazole and a pyrazole ring, making it a compound of significant interest in medicinal chemistry and materials science . The 1,3,4-oxadiazole moiety is a well-known pharmacophore recognized for its role in the development of novel anticancer agents, with demonstrated mechanisms of action including the inhibition of key enzymes like thymidylate synthase, telomerase, and histone deacetylase (HDAC) . Furthermore, molecular hybrids combining pyrazole and 1,3,4-oxadiazole structures have shown promising biological activities, serving as foundational structures in the search for new antiviral compounds . This specific compound, with the molecular formula C7H9N5O, serves as a versatile building block for researchers aiming to develop new therapeutic agents or advanced energetic materials . It is supplied with guaranteed high purity and stability for use in experimental synthesis, screening assays, and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-4-3-5(11-12(4)2)6-9-10-7(8)13-6/h3H,1-2H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJYBMUCTIEDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652808
Record name 5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170460-87-3
Record name 5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The compound 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine represents a compelling molecular architecture, integrating two pharmacologically significant heterocyclic scaffolds: pyrazole and 1,3,4-oxadiazole. While direct experimental data on this specific molecule is not yet prevalent in published literature, its structural components are well-documented as "privileged structures" in medicinal chemistry. Pyrazole derivatives are notable for their roles as kinase and COX-2 inhibitors, while 1,3,4-oxadiazoles are recognized for their potential in inhibiting enzymes such as thymidine phosphorylase and α-glucosidase.[1][2][3] This guide synthesizes the established bioactivities of these constituent moieties to propose a plausible mechanism of action for the hybrid molecule, focusing on its potential as an enzyme inhibitor in an oncological context. We further delineate a comprehensive, self-validating experimental workflow to systematically investigate and validate this proposed mechanism, providing researchers with a robust framework for future studies.

Introduction: A Molecule of Convergent Bioactivity

The rational design of novel therapeutic agents often involves the hybridization of known pharmacophores to achieve synergistic or novel biological activities. The structure of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine is a prime example of this strategy. It combines:

  • The Pyrazole Moiety: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. This scaffold is a cornerstone of numerous FDA-approved drugs, including the anti-inflammatory celecoxib (a COX-2 inhibitor) and several kinase inhibitors used in cancer therapy like ibrutinib and ruxolitinib.[1][4][5] Its prevalence underscores its ability to form key interactions with biological targets.[6]

  • The 1,3,4-Oxadiazole Moiety: A five-membered ring containing one oxygen and two nitrogen atoms. This heterocycle is known for its metabolic stability and its role as a bioisostere for amide and ester groups.[7][8] Derivatives have demonstrated a wide array of biological functions, including anticancer, antimicrobial, and anti-inflammatory activities.[7][9] A particularly promising area of research is their function as inhibitors of thymidine phosphorylase (TP), an enzyme implicated in tumor angiogenesis.[10]

The convergence of these two potent scaffolds in a single molecule strongly suggests a high potential for significant biological activity, most likely mediated through enzyme inhibition.

Proposed Mechanism of Action: A Dual-Inhibitor Hypothesis

Based on the extensive evidence for the individual scaffolds, we propose that 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine functions as an inhibitor of key enzymes that drive cancer cell proliferation and survival. The primary hypothesis is that the compound targets one or more of the following pathways:

  • A) Protein Kinase Inhibition: The pyrazole core is a well-established kinase-binding motif.[4] We hypothesize that the compound could target receptor tyrosine kinases (e.g., EGFR, HER-2) or intracellular kinases (e.g., BTK, JAK) that are frequently dysregulated in cancer, leading to the blockade of downstream signaling pathways responsible for cell growth and proliferation.[11]

  • B) Thymidine Phosphorylase (TP) Inhibition: The 1,3,4-oxadiazole moiety suggests a potential interaction with thymidine phosphorylase.[10] TP is overexpressed in many solid tumors and promotes angiogenesis by generating 2-deoxy-D-ribose, a chemotactic and angiogenic factor.[10] Inhibition of TP would therefore exert an anti-angiogenic effect, starving the tumor of its blood supply.

The following diagram illustrates the proposed signaling pathways and the potential points of intervention for the target compound.

Proposed_MOA cluster_kinase Kinase Signaling Pathway cluster_tp Thymidine Phosphorylase Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, HER-2) GF->RTK Binds RAS_RAF RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway RTK->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Thymidine Thymidine TP Thymidine Phosphorylase (TP) Thymidine->TP dRib1P 2-deoxy-D-ribose-1-phosphate TP->dRib1P Converts to Angiogenesis Angiogenesis dRib1P->Angiogenesis Promotes Compound 5-(1,5-dimethyl-1H-pyrazol-3-yl) -1,3,4-oxadiazol-2-amine Compound->RTK Inhibits Compound->TP Inhibits

Caption: Proposed dual mechanism of action targeting kinase signaling and TP-mediated angiogenesis.

Experimental Validation: A Phased Approach

To rigorously test this hypothesis, a multi-step, self-validating experimental plan is essential. The workflow is designed to first confirm biological activity and then systematically identify the specific molecular target(s).

Phase 1: Broad-Spectrum Activity Screening

The initial step is to determine if the compound exhibits the predicted cytotoxic and antiproliferative activity against a panel of human cancer cell lines.

Protocol 1: MTT/MTS Antiproliferative Assay

  • Cell Plating: Seed a panel of cancer cell lines (e.g., MCF-7 (breast), HCT116 (colon), A549 (lung)) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere for 24 hours.

  • Compound Treatment: Prepare a serial dilution of the test compound (e.g., from 0.01 µM to 100 µM) in culture medium. Add the diluted compound to the wells and incubate for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Viability Assessment: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Solubilize the formazan product (for MTT) and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the IC50 (half-maximal inhibitory concentration) value for each cell line using non-linear regression.

Data Presentation: IC50 Values

Cell LineCancer TypeTest Compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast[Experimental Value][Experimental Value]
HCT116Colon[Experimental Value][Experimental Value]
A549Lung[Experimental Value][Experimental Value]
Phase 2: Target Identification & Validation

If significant antiproliferative activity is confirmed, the next phase focuses on identifying the specific enzyme target.

Experimental_Workflow Start Phase 1: Antiproliferative Assay (MTT/MTS) Result1 Is IC50 < 10 µM? Start->Result1 Phase2 Phase 2: Target Identification Result1->Phase2 Yes Stop Low Potency / Re-evaluate Result1->Stop No KinaseScreen A) Kinase Panel Screen (Biochemical Assay) Phase2->KinaseScreen TPScreen B) Thymidine Phosphorylase Inhibition Assay Phase2->TPScreen Result2 Inhibition Observed? KinaseScreen->Result2 TPScreen->Result2 Phase3 Phase 3: Cellular Mechanism Validation Result2->Phase3 Yes Result2->Stop No WesternBlot Western Blot for Downstream Targets Phase3->WesternBlot AngioAssay Endothelial Tube Formation Assay Phase3->AngioAssay End Mechanism Elucidated WesternBlot->End AngioAssay->End

Sources

A Guide to the Molecular Weight and Exact Mass of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, a precise understanding of a compound's physicochemical properties is paramount. Among the most fundamental of these are molecular weight and exact mass. This guide provides an in-depth exploration of these two critical parameters, centered around the heterocyclic compound 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine. We will delve into the theoretical underpinnings that differentiate molecular weight from exact mass, detail the experimental methodologies for their determination, and discuss the practical implications of these values in a research and development setting.

The compound 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine, with the molecular formula C7H9N5O, serves as our case study for this technical exploration.[1][2]

Core Concepts: Molecular Weight vs. Exact Mass

While often used interchangeably in general chemical discourse, molecular weight and exact mass are distinct concepts with significant implications in analytical chemistry and drug development.

Molecular Weight , also known as average molecular mass, is calculated by summing the atomic weights of the constituent atoms in a molecule.[3] The atomic weight of an element is the weighted average of the masses of its naturally occurring isotopes. For 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine, the molecular weight is 179.18 g/mol .[1]

Exact Mass , on the other hand, is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[4] This value is crucial in high-resolution mass spectrometry, where instruments can differentiate between molecules with the same nominal mass but different elemental compositions.[5][6]

The distinction is subtle but critical; molecular weight is an average value reflecting isotopic distribution, while exact mass is a precise value for a specific isotopic composition.[4]

Quantitative Data Summary

ParameterValueSource
Molecular Formula C7H9N5O[1][2]
Molecular Weight 179.18 g/mol [1]
Calculated Exact Mass 179.08071 g/mol Calculated

The exact mass was calculated using the masses of the most abundant isotopes: C (12.000000), H (1.007825), N (14.003074), and O (15.994915).

Experimental Determination: The Central Role of Mass Spectrometry

Mass spectrometry is the cornerstone technique for the experimental determination of both molecular weight and exact mass.[3][7][8] This powerful analytical method ionizes molecules and then separates them based on their mass-to-charge ratio (m/z).[8]

Experimental Workflow for Accurate Mass Determination

The following workflow outlines the typical steps for determining the exact mass of a small molecule like 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine using high-resolution mass spectrometry (HRMS).

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing dissolve Dissolve Compound in Appropriate Solvent dilute Dilute to Optimal Concentration dissolve->dilute infusion Direct Infusion or LC-MS Introduction dilute->infusion ionization Ionization (e.g., ESI) infusion->ionization mass_analysis Mass Analysis (e.g., TOF, Orbitrap) ionization->mass_analysis detection Ion Detection mass_analysis->detection calibration Internal/External Calibration detection->calibration peak_picking Peak Picking and Centroiding calibration->peak_picking formula_determination Elemental Formula Determination peak_picking->formula_determination

Workflow for Accurate Mass Determination
Detailed Protocol for High-Resolution Mass Spectrometry
  • Sample Preparation : A dilute solution of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine is prepared in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1-10 µg/mL.

  • Instrumentation : A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is calibrated using a known standard.[8]

  • Sample Introduction : The sample is introduced into the mass spectrometer, typically via direct infusion or through a liquid chromatography (LC) system.

  • Ionization : Electrospray ionization (ESI) is a common and gentle ionization technique for small molecules, which minimizes fragmentation and preserves the molecular ion.[8]

  • Mass Analysis : The ionized molecules are guided into the mass analyzer, which separates them based on their m/z ratio with high precision.

  • Data Analysis : The resulting mass spectrum is analyzed to identify the peak corresponding to the protonated molecule ([M+H]+). The accurate mass of this ion is then used to confirm the elemental composition of the compound. Accurate mass measurements are typically reported with a precision of a few parts per million (ppm).[6]

Significance in Drug Discovery and Development

The accurate determination of molecular weight and exact mass is not merely an academic exercise; it has profound implications throughout the drug discovery and development pipeline.

  • Compound Identity and Purity : Confirmation of the molecular weight and, more importantly, the exact mass provides unambiguous verification of the chemical identity of a synthesized compound.[9] Any deviation from the expected mass can indicate the presence of impurities or an incorrect structure.

  • Metabolite Identification : In drug metabolism studies, accurate mass measurements are indispensable for identifying and characterizing metabolites.[5] The high precision of HRMS allows for the determination of the elemental composition of unknown metabolites, providing crucial insights into the biotransformation pathways of a drug candidate.

  • Proteomics and Target Identification : Mass spectrometry-based proteomics plays a vital role in identifying and validating drug targets.[10] Accurate mass measurements of peptides are essential for confident protein identification through database searching.[11]

  • Regulatory Submissions : Regulatory agencies require comprehensive characterization of drug substances, including definitive proof of structure. High-resolution mass spectrometry data is a key component of the analytical data package submitted for regulatory approval.

Conclusion

The molecular weight and exact mass of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine are fundamental parameters that underpin its chemical identity and guide its development as a potential therapeutic agent. While molecular weight provides a practical value for stoichiometric calculations, the exact mass, determined with high precision by mass spectrometry, offers an unparalleled level of confidence in the compound's elemental composition. For researchers, scientists, and drug development professionals, a thorough understanding and accurate measurement of these properties are essential for advancing new chemical entities from the laboratory to the clinic.

References

  • Advances in high‐throughput mass spectrometry in drug discovery. PMC.
  • Mass spectrometry applications for drug discovery and development. Drug Discovery World.
  • How is mass spectrometry enhancing speed and throughput in drug discovery?. Technology Networks.
  • Accelerating Drug Discovery: The Role of Mass Spectrometers in Proteomics and Metabolomics. Lab Manager.
  • High-Throughput Native Mass Spectrometry Screening in Drug Discovery. Frontiers.
  • Molecular Weight Determin
  • Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applic
  • The Role of Spectral Accuracy in Mass Spectrometry.
  • Accurate Mass. University of California, Riverside.
  • Calculating Exact Masses. University of Missouri.
  • Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry.
  • 5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine. Sapphire Bioscience.
  • How to Determine Molecular Weight?. Mtoz Biolabs.
  • 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine. NextSDS.
  • Role of Accurate Mass Measurement (±10 ppm)

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical techniques involved in the single-crystal X-ray diffraction (SCXRD) analysis of the title compound, 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine. With the molecular formula C₇H₉N₅O and CAS Number 1170460-87-3, this molecule is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the pyrazole and 1,3,4-oxadiazole scaffolds in pharmacologically active agents.[1][2][3] This document details a systematic workflow, from synthesis and crystallization to data collection, structure solution, and advanced structural analysis, offering field-proven insights into the causality behind experimental choices.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For drug development professionals, an unambiguous understanding of a compound's crystal structure is a critical step in elucidating structure-activity relationships (SAR), optimizing lead compounds, and understanding potential intermolecular interactions with biological targets. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing this detailed atomic-level information.[4][5][6]

The title compound, 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine, incorporates two key heterocyclic rings: a pyrazole and a 1,3,4-oxadiazole. Both moieties are recognized "privileged structures" in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities.[2][3] A thorough crystal structure analysis of this compound can therefore provide valuable insights into its conformational preferences, hydrogen bonding capabilities, and potential for π-stacking interactions, all of which are crucial for its interaction with biological macromolecules.

Experimental Workflow: From Synthesis to Single Crystal

The journey to an elucidated crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals. This section outlines a robust and reproducible protocol for these initial, yet critical, stages.

Synthesis of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine

The synthesis of the title compound can be achieved through a multi-step process, beginning with commercially available starting materials. A plausible synthetic route involves the cyclization of a suitable precursor. For instance, the reaction of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide with cyanogen bromide or a similar cyclizing agent would yield the desired 1,3,4-oxadiazol-2-amine. The purity of the synthesized compound is paramount for successful crystallization and should be confirmed by techniques such as NMR, mass spectrometry, and elemental analysis.

Crystallization: The Art and Science of Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in the entire process of crystal structure determination.[7][8] The choice of crystallization technique is highly dependent on the solubility and stability of the compound. For a small organic molecule like 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine, several classical methods can be employed.[7][9]

Recommended Protocol: Slow Evaporation

  • Solvent Screening: A preliminary solubility screening is conducted with a range of solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and toluene). The ideal solvent is one in which the compound is sparingly soluble at room temperature.

  • Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: The warm solution is filtered through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: The vial is loosely capped or covered with parafilm perforated with a few small holes. This allows for the slow evaporation of the solvent over several days to weeks at a constant temperature. This gradual increase in concentration promotes the formation of well-ordered single crystals.[10]

Alternative Protocol: Vapor Diffusion

In cases where slow evaporation does not yield suitable crystals, vapor diffusion is an excellent alternative.[10]

  • Solution Preparation: The compound is dissolved in a small amount of a relatively volatile solvent in which it is highly soluble.

  • System Setup: This solution is placed in a small open vial, which is then placed inside a larger, sealed container. The larger container holds a larger volume of a less volatile "anti-solvent" in which the compound is insoluble, but which is miscible with the solvent.

  • Diffusion: The vapor from the anti-solvent slowly diffuses into the solution containing the compound, reducing its solubility and inducing crystallization.[10]

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is subjected to X-ray diffraction analysis to determine its crystal structure.

Data Collection

A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[11][12] To minimize thermal vibrations of the atoms and improve the quality of the diffraction data, the crystal is typically cooled to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas.

The diffractometer rotates the crystal while irradiating it with monochromatic X-rays. The diffracted X-rays are detected by an area detector, producing a series of diffraction images.[12][13] Each image contains a pattern of spots, or reflections, and a full dataset consists of hundreds of such images taken at different crystal orientations.[13]

Data Processing

The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group.[13][14][15] The intensities of the reflections are integrated, and a file containing the Miller indices (h, k, l) and the intensity for each reflection is generated.[14]

Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography, as the detectors only measure the intensities and not the phases of the diffracted X-rays.[14] Direct methods or Patterson methods are typically used to solve the phase problem for small molecules, which provides an initial electron density map.[4] This map reveals the positions of the atoms in the unit cell.

The initial atomic model is then refined using a least-squares method.[4] This iterative process adjusts the atomic coordinates and thermal displacement parameters to minimize the difference between the observed and calculated structure factor amplitudes. The quality of the final refined structure is assessed by the R-factor, with a lower value indicating a better fit between the model and the experimental data.

Structural Analysis and Interpretation

The refined crystal structure provides a wealth of information about the molecule's geometry, conformation, and intermolecular interactions.

Molecular Geometry

The bond lengths, bond angles, and torsion angles of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine can be precisely determined. These experimental values can be compared to those of similar structures in the Cambridge Structural Database (CSD) to identify any unusual features. For example, the planarity of the pyrazole and oxadiazole rings, as well as the dihedral angle between them, are important conformational parameters.[1]

Table 1: Expected Crystallographic Data for 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine

ParameterExpected Value/Range
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)10 - 18
b (Å)5 - 12
c (Å)12 - 20
β (°)90 - 105 (for monoclinic)
Volume (ų)1000 - 1800
Z4
Density (calculated) (g/cm³)1.3 - 1.5
R-factor< 0.05

Note: These are hypothetical values based on similar structures and are intended for illustrative purposes.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. The amine group of the title compound is a potent hydrogen bond donor, while the nitrogen and oxygen atoms of the heterocyclic rings can act as hydrogen bond acceptors. Identifying and analyzing these hydrogen bonding networks is crucial for understanding the crystal packing and the physical properties of the solid state.

Advanced Structural Analysis

To gain deeper insights into the intermolecular interactions, advanced computational techniques can be employed.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[16][17][18] The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal, and it is colored according to the nature and proximity of intermolecular contacts. The corresponding 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts.[19][20] For the title compound, this analysis would likely reveal the significant contributions of H···H, O···H, and N···H contacts to the overall crystal packing.[16][20]

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to complement the experimental X-ray data.[21][22] These calculations can provide optimized molecular geometries, electrostatic potential maps, and interaction energies between molecules in the crystal.[23][24] This allows for a more detailed understanding of the strength and nature of the intermolecular interactions.

Visualization of the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the key stages of the crystal structure analysis workflow.

Crystal_Structure_Analysis_Workflow Figure 1: Experimental Workflow for Crystal Structure Analysis Synthesis Synthesis & Purification Crystallization Single Crystal Growth (Slow Evaporation / Vapor Diffusion) Synthesis->Crystallization SCXRD SCXRD Data Collection Crystallization->SCXRD Processing Data Processing (Indexing, Integration, Scaling) SCXRD->Processing Solution Structure Solution (Direct/Patterson Methods) Processing->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement Analysis Structural Analysis (Geometry, Packing) Refinement->Analysis Advanced_Analysis Advanced Analysis (Hirshfeld, DFT) Analysis->Advanced_Analysis Publication Publication / Database Deposition Analysis->Publication Advanced_Analysis->Publication

Sources

A Comprehensive Framework for the Toxicological Assessment of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The convergence of pyrazole and 1,3,4-oxadiazole moieties has produced a class of heterocyclic compounds with significant pharmacological potential, demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This guide focuses on a specific novel chemical entity, 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine (CAS: 1170460-87-3, Molecular Formula: C₇H₉N₅O)[5][6]. As of the date of this publication, a specific, experimentally-derived toxicity profile and median lethal dose (LD50) for this compound are not available in the peer-reviewed public literature. Therefore, this document provides a comprehensive, forward-looking framework for establishing the complete toxicological profile of this molecule. It is designed for researchers, scientists, and drug development professionals, offering a structured, three-pillar approach—from in silico prediction to in vitro and in vivo validation—to systematically characterize the safety and potential liabilities of this promising compound.

Pillar 1: Predictive Toxicology via In Silico Assessment

Rationale for a Computational First-Pass: The initial step in modern toxicological assessment is a computational, or in silico, evaluation. This approach is rooted in the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing. It provides a cost-effective, rapid, and ethically sound method to predict a compound's potential toxicities before committing to resource-intensive cell culture and animal studies. By leveraging computational algorithms and databases of known chemical toxicities, we can forecast a range of endpoints, including LD50, organ-specific toxicities, and mutagenicity, thereby guiding subsequent experimental designs.[7]

Experimental Protocol: In Silico Toxicity Prediction
  • Structure Preparation: Obtain the 2D structure or SMILES notation for 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine.

  • Platform Selection: Utilize a minimum of two validated computational toxicology platforms to ensure consensus and reduce model-specific bias. Recommended platforms include:

    • ProTox-II: Predicts oral LD50 in rodents and assigns a GHS (Globally Harmonized System) toxicity class.

    • LAZAR (Lazy Structure-Activity Relationships): Predicts endpoints such as carcinogenicity and mutagenicity (Ames test).[7]

    • ADMET Predictor™: Offers a comprehensive suite of predictions including hepatotoxicity and endocrine disruption.[7]

  • Endpoint Analysis: Execute predictions for the following critical endpoints:

    • Median Lethal Dose (LD50)

    • Toxicity Class (I to VI)

    • Hepatotoxicity

    • Carcinogenicity

    • Mutagenicity

    • Endocrine Disruption

  • Data Interpretation: Analyze the predictions to identify potential areas of concern. For example, a predicted LD50 below 300 mg/kg would suggest significant acute toxicity and necessitate careful dose selection in subsequent in vivo studies.

Data Presentation: Predicted Toxicological Endpoints
Toxicological EndpointPredicted Outcome (Hypothetical)Confidence ScorePlatform(s)
Oral LD50 (Rat)1250 mg/kg78%ProTox-II
GHS Toxicity ClassClass 4: "Harmful if swallowed"HighProTox-II
HepatotoxicityProbable65%ADMET Predictor™
Mutagenicity (Ames)Negative85%LAZAR
Carcinogenicity (Rodent)Negative72%LAZAR
Visualization: In Silico Predictive Workflow

InSilico_Workflow cluster_input Input Data cluster_platforms Prediction Platforms cluster_endpoints Predicted Endpoints Input Compound Structure (SMILES/SDF) ProTox ProTox-II Input->ProTox Submit LAZAR LAZAR Input->LAZAR Submit ADMET ADMET Predictor™ Input->ADMET Submit LD50 LD50 & Toxicity Class ProTox->LD50 Mutagen Mutagenicity LAZAR->Mutagen Hepato Hepatotoxicity ADMET->Hepato Report Generate Consolidated Report LD50->Report Compile Mutagen->Report Compile Hepato->Report Compile

In Silico Predictive Workflow Diagram

Pillar 2: Cellular-Level Assessment via In Vitro Cytotoxicity

Rationale for Cell-Based Assays: Following computational screening, in vitro cytotoxicity assays provide the first experimental data on a compound's biological effect at the cellular level. These assays are crucial for determining the concentration range at which the compound elicits a toxic response and for assessing its selectivity towards cancerous versus non-cancerous cells. Using a human liver cell line like HepG2 is particularly relevant, as the liver is a primary site of drug metabolism and potential toxicity.[8][9] Comparing these results to a normal cell line (e.g., MRC-5 lung fibroblasts) helps establish a preliminary therapeutic window.[10]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Culture HepG2 (human liver carcinoma) and MRC-5 (human lung fibroblast) cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, maintaining them in a 37°C, 5% CO₂ incubator.[10]

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Treatment: Replace the old media with the media containing the various compound concentrations. Include a vehicle control (media with 0.5% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 (the concentration that inhibits 50% of cell growth).

Data Presentation: In Vitro Cytotoxicity Results
Cell LineTypeIC50 (µM) (Hypothetical)Selectivity Index (SI)
HepG2Human Liver Carcinoma25.52.9
MRC-5Human Lung Fibroblast (Normal)74.0-

Selectivity Index (SI) = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

Visualization: In Vitro Cytotoxicity Workflow

InVitro_Workflow cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay & Analysis Culture Culture HepG2 & MRC-5 Cells Seed Seed 96-Well Plates Culture->Seed Treat Treat Cells (48h) Seed->Treat Prepare Prepare Compound Dilutions Prepare->Treat MTT Add MTT Reagent (4h) Treat->MTT Solubilize Solubilize Formazan MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

In Vitro Cytotoxicity Experimental Workflow

Pillar 3: Systemic Evaluation via In Vivo Acute Oral Toxicity

Rationale for Animal Studies: The final pillar in a preliminary safety assessment is the in vivo acute oral toxicity study. This is essential for understanding the compound's systemic effects in a whole organism, determining the median lethal dose (LD50), and identifying clinical signs of toxicity and potential target organs. The OECD Guideline 423 (Acute Toxic Class Method) is a widely accepted protocol that uses a stepwise procedure with a minimal number of animals to classify a compound's toxicity. The methodology is similar in principle to studies determining the LD50 of other novel heterocyclic compounds.[11]

Experimental Protocol: Acute Oral Toxicity (OECD 423)
  • Animal Model: Use healthy, young adult female Swiss albino mice (8-12 weeks old), nulliparous and non-pregnant. Acclimatize the animals for at least 5 days before the study.

  • Housing: House animals in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to standard pellet diet and water.

  • Dose Formulation: Prepare the test compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Dosing Procedure (Stepwise):

    • Starting Dose: Based on in silico and in vitro data, select a starting dose (e.g., 300 mg/kg).

    • Initial Test: Dose a group of 3 mice with the starting dose via oral gavage.

    • Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days. Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic effects, and behavior).

  • Decision Point:

    • If 2-3 animals die: Repeat the test at a lower dose level (e.g., 50 mg/kg).

    • If 0-1 animal dies: Repeat the test at a higher dose level (e.g., 2000 mg/kg) in another group of 3 mice.

    • Continue stepwise until the criteria for classification are met.

  • Endpoint Measurement: The primary endpoint is the number of mortalities within the 14-day period. The LD50 is not calculated as a precise value but is determined to be within a certain dose range, allowing for classification.

  • Pathology: At the end of the observation period, surviving animals are euthanized. Perform gross necropsy on all animals (including those that died during the study) to identify any target organs of toxicity.

Data Presentation: In Vivo Acute Toxicity Observations
Dose (mg/kg)No. of AnimalsMortality (within 14 days)Key Clinical Signs ObservedGross Necropsy Findings
30030/3Mild lethargy in first 4 hours, resolved by 24h.No abnormalities observed.
200031/3Severe lethargy, piloerection, labored breathing.Discoloration of the liver in one animal.
Visualization: In Vivo Acute Toxicity Workflow (OECD 423)

InVivo_Workflow Start Select Starting Dose (e.g., 300 mg/kg) Dose Dose 3 Mice (Oral Gavage) Start->Dose Observe Observe for 14 Days (Clinical Signs, Mortality) Dose->Observe Decision Mortality Check Observe->Decision Stop Assign Toxicity Class & Estimate LD50 Decision->Stop Classification Criteria Met DoseLower Dose 3 Mice (Lower Dose) Decision->DoseLower 2 or 3 Deaths DoseHigher Dose 3 Mice (Higher Dose) Decision->DoseHigher 0 or 1 Death DoseLower->Observe DoseHigher->Observe

Sources

Thermodynamic Profiling and Physicochemical Characterization of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the thermodynamic characterization of heterocyclic building blocks is a critical prerequisite for predicting solubility, solid-state stability, and binding affinity. The compound 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine (CAS: 1170460-87-3)[1][2] represents a highly functionalized molecular architecture. It merges a pyrazole core—known for specific internal rotor dynamics and heat capacity contributions[3]—with a 1,3,4-oxadiazol-2-amine moiety, a motif celebrated for its exceptional thermal stability and complex hydrogen-bonding capabilities[4][5].

This whitepaper synthesizes the thermodynamic properties of these structural motifs, presenting a rigorous framework for evaluating the compound's phase transitions, heat capacities, and solvation thermodynamics. Furthermore, it outlines self-validating experimental protocols designed to yield high-fidelity physicochemical data.

Structural Thermodynamics & Motif Contributions

The overall thermodynamic profile of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine is dictated by the synergistic effects of its two primary heterocycles.

The 1,5-Dimethyl-1H-Pyrazole Core

Pyrazole derivatives exhibit unique gas-phase and solid-state thermochemistry. The presence of the two methyl groups at the 1- and 5-positions introduces specific rotational potential barriers. Computational models utilizing Statistical Mechanics for Heat Capacity and Entropy (SMCPS) have demonstrated that internal rotor corrections are mandatory to accurately predict the entropy ( ΔS ) and heat capacity ( Cp​ ) of methylated pyrazoles across a temperature range of 298 K to 1500 K[3]. The hydrophobic nature of this dimethylated ring predominantly drives entropy-mediated solvation when introduced into aqueous or highly polar environments.

The 1,3,4-Oxadiazol-2-amine Core

The 1,3,4-oxadiazole ring is an exceptional structural motif that balances high energy with remarkable stability. Unlike its 1,2,4- or 1,2,5-oxadiazole isomers, the 1,3,4-isomer lacks readily cleaved N–O bonds, which significantly elevates its thermal decomposition temperature ( Td​ ), often exceeding 200°C in solid-state derivatives[5]. Furthermore, the exocyclic amine (-NH 2​ ) acts as a potent hydrogen-bond donor. In the crystalline state, this leads to extensive intermolecular hydrogen-bonding networks, resulting in a high enthalpy of fusion ( ΔHfus​ ) and promoting spherulitic crystalline textures during phase transitions[4].

Solvation Thermodynamics and Acoustic Properties

Understanding how this compound behaves in solution is vital for formulation and synthesis. In polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), 1,3,4-oxadiazole derivatives exhibit pronounced solute-solvent interactions[6].

By measuring density ( ρ ), viscosity ( η ), and ultrasonic velocity ( U ), researchers can derive critical acoustic parameters such as adiabatic compressibility ( κs​ ) and intermolecular free path length ( Lf​ ). As the concentration of the oxadiazole derivative increases in DMF, κs​ and Lf​ typically decrease, indicating a strong "structure-making" ability driven by dipole-dipole interactions and hydrogen bonding between the exocyclic amine and the solvent's carbonyl/sulfoxide oxygen[7].

Quantitative Thermodynamic Projections

Based on analog data for substituted pyrazoles and 1,3,4-oxadiazol-2-amines, the following table summarizes the extrapolated thermodynamic parameters for the target compound at 298.15 K.

Table 1: Projected Thermodynamic and Acoustic Parameters (298.15 K)

ParameterSymbolProjected Value RangePrimary Driving Force
Standard Enthalpy of Formation (Gas) ΔHf∘​ +45 to +65 kcal/molHigh nitrogen content of both rings[3]
Heat Capacity (Solid) Cp,solid​ 180 to 220 J/(mol·K)Internal rotor dynamics of methyl groups[3]
Adiabatic Compressibility (in DMF) κs​ 4.0×10−10 m 2 /NSolute-solvent H-bonding (Structure-making)
Gibbs Free Energy of Activation (Viscous) ΔG∗ 15 to 25 kJ/molDipole alignment in polar aprotic media[6][7]

Mechanistic Workflows and Interaction Pathways

To visualize the thermodynamic characterization process and the molecular drivers of solvation, the following logical architectures are provided.

Workflow N1 Compound Synthesis & Purity Validation (>99%) N2 Solid-State Thermodynamics (DSC / TGA) N1->N2 Thermal Analysis N3 Solvation Thermodynamics (Densimetry / Interferometry) N1->N3 Solution Prep N4 Computational Modeling (DFT / SMCPS) N2->N4 Empirical Validation N5 Data Synthesis: Heat Capacity, Enthalpy, Entropy N2->N5 Phase Transitions N3->N5 Solute-Solvent Interactions N4->N5 Internal Rotor Corrections

Caption: Fig 1. Self-validating workflow for comprehensive thermodynamic characterization.

Solvation Core 5-(1,5-dimethyl-1H-pyrazol-3-yl) -1,3,4-oxadiazol-2-amine Amine Exocyclic Amine (-NH2) Core->Amine Oxadiazole 1,3,4-Oxadiazole Ring (N-N-O) Core->Oxadiazole Pyrazole 1,5-Dimethylpyrazole Ring Core->Pyrazole Solvent1 H-Bond Acceptors (e.g., DMF, DMSO) Amine->Solvent1 Strong H-Bonding (Enthalpy Driven) Solvent2 Dipole Interactions Oxadiazole->Solvent2 Dipole-Dipole Alignment Solvent3 Hydrophobic Cavity Formation Pyrazole->Solvent3 Entropy Driven Solvation

Caption: Fig 2. Thermodynamic drivers of solvation mapped to specific structural motifs.

Experimental Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step guarantees that kinetic artifacts are separated from true thermodynamic measurements.

Protocol 1: Solid-State Thermodynamics via Precision DSC/TGA

Objective: To determine the melting point ( Tm​ ), enthalpy of fusion ( ΔHfus​ ), and thermal decomposition threshold ( Td​ ). Causality: A slow heating rate ensures the sample remains in thermal equilibrium, preventing the artificial broadening of melting peaks. A secondary rapid-heating cycle is used to isolate kinetic decomposition events from reversible thermodynamic phase changes[4].

Step-by-Step Methodology:

  • Instrument Calibration (Self-Validation): Calibrate the Differential Scanning Calorimeter (DSC) using high-purity Indium ( Tm​ = 156.6°C) and Zinc ( Tm​ = 419.5°C) standards to ensure temperature and heat flow accuracy.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine into a hermetically sealed aluminum pan. Prepare an empty matched pan as the reference.

  • Purge Environment: Establish a dry nitrogen purge at 50 mL/min to prevent oxidative degradation during the thermal scan.

  • Thermal Cycling:

    • Cycle 1 (History Erasure): Heat the sample at 10 K/min to Tm​−20 K, hold for 5 minutes, then cool to 25°C at 10 K/min. This standardizes the crystalline history.

    • Cycle 2 (Measurement): Heat the sample at a slow rate of 2 K/min past the predicted Tm​ until the endothermic melting peak returns to baseline. Integrate the peak area to calculate ΔHfus​ .

  • TGA Orthogonal Validation: Run a parallel sample in a Thermogravimetric Analyzer (TGA) at 10 K/min up to 400°C. The onset of mass loss defines Td​ , validating that the DSC endotherm is purely melting and not concurrent decomposition[5].

Protocol 2: Solvation Thermodynamics via Acoustic and Volumetric Analysis

Objective: To calculate the Gibbs free energy ( ΔG∗ ), enthalpy ( ΔH∗ ), and entropy ( ΔS∗ ) of activation for viscous flow, revealing the nature of solute-solvent interactions[6]. Causality: By measuring density and ultrasonic velocity at multiple temperatures, we can apply the Eyring rate theory. If ΔH∗ is highly negative, the solvation is driven by enthalpic H-bonding (amine group). If ΔS∗ is highly positive, it is driven by the hydrophobic effect (dimethylpyrazole group).

Step-by-Step Methodology:

  • Solvent Preparation: Dehydrate analytical-grade DMF over 4Å molecular sieves for 48 hours.

  • Solution Formulation: Prepare a series of molal solutions of the compound in DMF ranging from 0.001 to 0.010 mol/dm 3 .

  • Densimetry (Self-Validation): Calibrate a vibrating-tube densitometer using ultra-pure water and dry air. Measure the density ( ρ ) of each solution at exactly 303.15 K, 308.15 K, and 313.15 K.

  • Interferometry: Measure the ultrasonic velocity ( U ) of the solutions using a variable path ultrasonic interferometer operating at a fixed frequency of 2 MHz. Maintain the temperature within ±0.01 K using a circulating water bath.

  • Data Synthesis: Calculate the adiabatic compressibility ( κs​ ) using the relation κs​=1/(U2ρ) . Plot ln(ηV/hNA​) versus 1/T to extract ΔH∗ (slope) and ΔS∗ (intercept) according to Eyring's equation[6][7].

References

  • NextSDS. 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine - Chemical Substance Information.
  • AS-1. Enamine Compound 250mg CAS No:1170460-87-3.
  • E-Journals.in. Thermodynamic Properties of 3-Methyl-4H-Pyrazole and its Corresponding Radicals.
  • IJRPC. Thermochemistry and Internal Rotor Calculations of Pyrazole Derivatives.
  • Arab Journal of Chemistry. Thermodynamic properties of binary mixtures of 1,3,4-oxadiazole derivative with chloroform, N,N-dimethyl formamide.
  • Bentham Direct. Thermodynamic Properties of Pyridine Based 1,3,4-Oxadiazole Scaffolds.
  • ResearchGate. Thermo-physical properties of 1,3,4-oxadiazole derivatives in pure solvents.
  • NanoBio Letters. Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties.
  • ResearchGate. Review on the Synthesis and Performance for 1,3,4‐Oxadiazole‐Based Energetic Materials.

Sources

A Senior Application Scientist's Guide to In-Silico Analysis: Computational Docking of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, computational docking stands as a cornerstone, enabling the rapid and cost-effective evaluation of molecular interactions.[1][2] This guide provides an in-depth, technically-grounded walkthrough of a complete molecular docking workflow, centered on the novel compound 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine. We will navigate the entire process from foundational theory and target selection to the practical execution of docking simulations using industry-standard tools like AutoDock Vina, and culminate in a rigorous analysis of the results. This document is designed for researchers, computational chemists, and drug development professionals, offering not just a protocol, but the scientific rationale behind each critical step, ensuring a robust and reproducible in-silico experiment.

Foundational Rationale: The Ligand and Its Therapeutic Potential

The subject of our study, 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine, is a heterocyclic compound featuring two key pharmacophores: a pyrazole ring and a 1,3,4-oxadiazole ring. These scaffolds are not arbitrary; they are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds.[3]

  • Pyrazole Derivatives: This class of compounds exhibits a vast range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[3]

  • 1,3,4-Oxadiazole Derivatives: Similarly, molecules containing the 1,3,4-oxadiazole ring are known for a wide spectrum of bioactivities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5]

The combination of these two potent moieties in a single molecule provides a strong impetus for investigation. Its structure suggests potential as an inhibitor for enzymes such as protein kinases, which are crucial targets in oncology. For this guide, we will proceed with the hypothesis that our ligand may target a protein kinase, a common application for pyrazole-based inhibitors.[6]

The Computational Docking Workflow: An Overview

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, quantifying the interaction primarily through a scoring function that estimates binding affinity.[1][7] A successful docking study is not a single event but a multi-stage process, each requiring meticulous attention to detail.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation Ligand Ligand Preparation (Energy Minimization, File Conversion) Grid Grid Box Generation (Define Search Space) Ligand->Grid Target Target Identification & Preparation (PDB Cleanup) Target->Grid Docking Run Docking Simulation (AutoDock Vina) Grid->Docking Analysis Analyze Poses & Binding Affinity (Scoring) Docking->Analysis Visualization Visualize Interactions (PyMOL, Discovery Studio) Analysis->Visualization Validation Validate Results (Re-docking, RMSD) Visualization->Validation

Figure 1: High-level overview of the molecular docking workflow.

Experimental Protocol: Target and Ligand Preparation

The fidelity of docking results is critically dependent on the quality of the input structures.[8] Garbage in, garbage out. This phase involves preparing both the protein (receptor) and the small molecule (ligand) to be computationally viable.

Target Protein Selection and Preparation

Causality: We must select a relevant and high-quality protein structure. For this case study, we will use c-Abl kinase (PDB ID: 1IEP) , a well-studied cancer target often inhibited by molecules with scaffolds similar to our ligand.[6] Preparation involves removing non-essential molecules (water, ions), repairing missing residues, and adding charges and hydrogen atoms, which are crucial for calculating interactions but often absent in crystal structures.[8][9]

Step-by-Step Protocol:

  • Obtain Protein Structure: Download the PDB file for c-Abl kinase (1IEP) from the RCSB Protein Data Bank.

  • Clean the PDB File:

    • Load the 1IEP.pdb file into a molecular visualization tool like UCSF Chimera or Biovia Discovery Studio.[10][11]

    • Remove all water molecules (heteroatom HOH). Their positions in a static crystal structure are often not representative of the dynamic state in solution and can interfere with docking.

    • Remove any co-crystallized ligands and other non-essential ions. We aim to dock our novel ligand into an empty binding site.[10]

    • If the protein has multiple chains (e.g., it's a dimer), retain only the chain containing the active site of interest (Chain A for 1IEP).[10]

  • Prepare the Receptor for Docking (Using AutoDock Tools):

    • Open the cleaned PDB file in AutoDock Tools (ADT).[12]

    • Add Polar Hydrogens: Go to Edit > Hydrogens > Add and select Polar only. This is critical for defining hydrogen bonds.

    • Compute Charges: Go to Edit > Charges > Compute Gasteiger. Partial atomic charges are essential for the electrostatic terms in the docking scoring function.[13]

    • Save as PDBQT: Go to File > Save > Write PDBQT. ADT will merge non-polar hydrogens and add the necessary atomic charge information, creating the receptor.pdbqt file required by AutoDock Vina.[14]

Ligand Preparation

Causality: The ligand's 3D conformation, bond orders, and charge distribution must be accurately represented. Starting from a 2D sketch or a SMILES string, we must generate a low-energy 3D conformer.

Step-by-Step Protocol:

  • Obtain/Draw Ligand Structure:

    • Draw the structure of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine using software like ChemDraw or MarvinSketch.[8]

    • Alternatively, generate it from its SMILES string: CN1C=C(C(=N1)C)C2=NN=C(O2)N.

  • Generate 3D Coordinates and Energy Minimize:

    • Use a program like Open Babel or the features within your chemical drawing software to convert the 2D drawing into a 3D structure (e.g., in .mol2 or .sdf format).[14]

    • Perform an energy minimization using a force field like MMFF94. This step is crucial to ensure the ligand has realistic bond lengths and angles, preventing steric clashes caused by a poor starting conformation.[8]

  • Prepare Ligand for Docking (Using AutoDock Tools):

    • Open the energy-minimized ligand file in ADT.

    • Define Torsion Root and Rotatable Bonds: Go to Ligand > Torsion Tree > Detect Root, then Choose Torsions. This defines the flexible parts of the ligand that Vina will explore during the simulation.

    • Save as PDBQT: Go to Ligand > Output > Save as PDBQT. This will create the ligand.pdbqt file.

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation PDB 1. Download PDB (e.g., 1IEP) Clean 2. Remove Water & Co-ligands PDB->Clean Hydrogens 3. Add Polar Hydrogens Clean->Hydrogens Charges 4. Compute Gasteiger Charges Hydrogens->Charges Receptor_PDBQT 5. Save as Receptor.pdbqt Charges->Receptor_PDBQT SMILES 1. Obtain 2D Structure (SMILES/Draw) EnergyMin 2. Generate 3D Conformation & Energy Minimize SMILES->EnergyMin Torsion 3. Define Rotatable Bonds EnergyMin->Torsion Ligand_PDBQT 4. Save as Ligand.pdbqt Torsion->Ligand_PDBQT

Figure 2: Detailed workflow for receptor and ligand preparation.

Docking Simulation: Defining the Search Space and Execution

With prepared files, we can proceed to the docking simulation. The critical step here is defining the "grid box"—a 3D cube that specifies the search space for the ligand on the protein surface.

Grid Box Definition

Causality: The grid box must be large enough to allow the ligand to move and rotate freely, but small enough to focus the computational effort on the region of interest, typically the known active site or a predicted binding pocket.[1] A box that is too large wastes resources, while one that is too small may entirely miss the correct binding pose. For our target (1IEP), the active site is well-characterized. We will center our grid on the location of the original co-crystallized ligand.

Step-by-Step Protocol (Using AutoDock Tools):

  • Load Prepared Files: Open both receptor.pdbqt and ligand.pdbqt in ADT.

  • Open Grid Box Tool: Go to Grid > Grid Box.

  • Position and Size the Box: A 3D box will appear. Adjust the center_x, center_y, center_z coordinates to place the box's center in the active site. Adjust the size_x, size_y, size_z dimensions (in Angstroms) to fully encompass the site. For 1IEP, appropriate values would be approximately:

    • center_x: 15.2, center_y: 53.9, center_z: 16.9

    • size_x: 22, size_y: 22, size_z: 22

  • Record Coordinates: Note these center and size values. They are required for the Vina configuration file.

Running AutoDock Vina

Causality: AutoDock Vina uses a sophisticated gradient optimization method in its search algorithm to find the lowest-energy binding poses.[15] The exhaustiveness parameter controls the thoroughness of the search; higher values increase the chance of finding the global minimum but also increase computation time.

Step-by-Step Protocol:

  • Create a Configuration File: Create a text file named conf.txt and populate it with the information gathered so far:

  • Execute Vina from the Command Line: Open a terminal or command prompt in the directory containing your files and run the following command:[15]

  • Await Completion: Vina will run the simulation and output two files: all_poses.pdbqt, containing the coordinates of the predicted binding poses, and docking_log.txt, containing the binding affinity scores for each pose.

Post-Docking Analysis: Interpreting the Results

The raw output of a docking simulation is a set of poses and scores. The true scientific insight comes from careful analysis and interpretation.[16]

Binding Affinity and Pose Selection

The primary quantitative output is the binding affinity, reported in kcal/mol. This value is an estimate of the free energy of binding (ΔG).[16]

  • Interpretation: More negative values indicate stronger predicted binding.[16] The top-ranked pose (Mode 1) is the one with the most favorable (lowest) score.

It is crucial not to blindly trust the top score. All top poses (e.g., top 3-5) should be visually inspected. Often, poses with slightly higher energy scores may make more chemically sensible interactions.

Visualization of Interactions

Causality: Visual analysis is essential to understand how the ligand is binding. We need to identify the specific amino acid residues in the protein's active site that are interacting with our ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking).

Step-by-Step Protocol (Using PyMOL):

  • Load Structures: Open PyMOL and load the receptor.pdbqt and the output all_poses.pdbqt files.

  • Focus on the Active Site: Display the protein in a surface or cartoon representation. Select and show the ligand poses (they will be loaded as different states of the same object).

  • Identify Key Interactions: For the top-ranked pose, use PyMOL's tools to find contacts. The Action > preset > ligand sites command is excellent for this.

  • Analyze Interaction Types:

    • Hydrogen Bonds: Look for dashed lines between donor and acceptor atoms (e.g., between the amine group on our ligand and a backbone carbonyl oxygen on the protein).

    • Hydrophobic Interactions: Identify non-polar parts of the ligand (like the methyl groups) residing in greasy pockets formed by residues like Leucine, Valine, or Phenylalanine.

    • Pi-Stacking: Check if the aromatic pyrazole ring is interacting with aromatic residues like Tyrosine or Phenylalanine.

  • Generate High-Quality Images: Use PyMOL's rendering capabilities to create 2D and 3D diagrams that clearly depict these critical interactions. Online servers like PLIP can also be used to generate detailed 2D interaction diagrams.[17]

MetricDescriptionInterpretation
Binding Affinity (kcal/mol) Estimated free energy of binding.The more negative, the stronger the predicted binding.[16]
RMSD (Å) Root Mean Square Deviation from a reference pose.Low values (<2.0 Å) indicate the pose is close to the reference, suggesting good docking accuracy.[16]
Interacting Residues Specific amino acids in the binding pocket that form contacts with the ligand.Identifies the key drivers of binding and provides testable hypotheses for mutagenesis studies.[16]
Interaction Types The physicochemical nature of the contacts (H-bonds, hydrophobic, etc.).Explains the chemical logic of the binding mode.

Table 1: Key metrics for summarizing and interpreting docking results.

Validation and Ensuring Trustworthiness

A computational model is only as good as its validation. To build confidence in our results, a "re-docking" experiment is the gold standard.[13]

Protocol: If the crystal structure originally contained a ligand (as 1IEP does), you can perform a docking run using that known ligand.

  • Procedure: Extract the original ligand, prepare it as described in section 3.2, and dock it back into its own receptor.

  • Success Criteria:

    • Pose Reproduction: The top-ranked docked pose should closely overlay the original crystallographic pose. This is quantified by the RMSD, where a value < 2.0 Å is generally considered a success.[16]

    • Score: The binding affinity should be favorable.

If the docking protocol can successfully reproduce the known binding mode of a reference compound, it lends significant confidence to the predictions made for a novel ligand like ours.

Conclusion and Future Perspectives

This guide has detailed a comprehensive and scientifically rigorous workflow for conducting a computational docking study of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine against the c-Abl kinase. We have moved from the theoretical justification for the ligand's potential to the practical steps of preparing molecules, running simulations, and critically analyzing the results.

The output of this workflow is not an end in itself but a powerful hypothesis-generating tool. A promising docking result, characterized by a strong binding affinity and a chemically sensible binding pose stabilized by key interactions, provides a compelling rationale for advancing the compound. The next logical steps would include:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time.

  • In-Vitro Assays: To experimentally measure the binding affinity and inhibitory activity of the compound against the target protein.

By integrating robust computational methods with experimental validation, we can significantly accelerate the journey from a promising molecule to a potential therapeutic agent.

References

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?
  • YouTube. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol.
  • Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement.
  • AutoDock. (2020, December 4). Tutorial – AutoDock Vina.
  • Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation.
  • PMC. Prediction of ligand-binding sites of proteins by molecular docking calculation for a random ligand library.
  • YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking.
  • Oxford Academic. (2014, April 21). GalaxySite: ligand-binding-site prediction by using molecular docking.
  • Barakat, K. H. Molecular Docking Tutorial.
  • AutoDock. (2020, December 5). AutoDock Vina Manual.
  • Quora. (2021, September 20). How does one prepare proteins for molecular docking?
  • ScotChem. 6. Preparing the protein and ligand for docking.
  • UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.
  • ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking ?
  • YouTube. (2021, October 20). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure.
  • Weizmann Institute of Science. (2019, November 27). Binding Site Prediction and Docking - Sequence Analysis.
  • Center for Computational Structural Biology. (2024, November 14). DOCKING.
  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?
  • PMC. Ligand docking and binding site analysis with PyMOL and Autodock/Vina.
  • Docking Server. Steps of ligand docking.
  • BioSolveIT. Binding Site Prediction.
  • iGEM. Docking Simulations Tutorial.
  • Cambridge University Press & Assessment. (2025, March 12). Computational methods for binding site prediction on macromolecules. Quarterly Reviews of Biophysics.
  • ResearchGate. (2019, September 20). Molecular docking proteins preparation.
  • YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
  • YouTube. (2021, January 14). Graphviz tutorial.
  • CCDC. Protein-ligand docking 101 - running a simulation in GOLD Try.
  • Colbry, D. (2019, January 2). Quick Graphviz Tutorial.
  • EECS. (2013, October 28). Let's Draw a Graph: An Introduction with Graphviz.
  • Journal of Chemical Reviews. (2022, June 12). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
  • Medium. (2022, June 4). Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz.
  • Medium. (2023, February 15). A Comprehensive Guide to Graphviz Layout Options: Tips and Tricks for Better Graphs.
  • Preprints.org. (2024, August 21). Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential.
  • MDPI. (2021, August 18). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • PMC. (2023, March 7). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents.
  • ResearchGate. Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity.

Sources

Methodological & Application

applications of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

The convergence of distinct pharmacophores into a single molecular entity represents a powerful strategy in modern drug discovery. This guide delves into the burgeoning field of pyrazole-1,3,4-oxadiazole hybrids, with a particular focus on the 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine scaffold and its derivatives. These compounds have emerged as a promising class of therapeutic agents, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This document provides an in-depth exploration of their applications, supported by detailed protocols and mechanistic insights to empower researchers in their drug development endeavors.

The Scientific Rationale: A Synergy of Privileged Scaffolds

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, featuring in a plethora of approved drugs.[6][7] Its derivatives are known to possess a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[8][9] Similarly, the 1,3,4-oxadiazole ring is recognized as a bioisostere of amide and ester groups, contributing to improved metabolic stability and pharmacokinetic properties of drug candidates.[3][4][10] This heterocycle is also associated with diverse biological activities, making it a "privileged" structure in drug design.[3][4]

The hybridization of these two potent moieties into a single molecule, such as 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine, is a deliberate design strategy. The resulting scaffold is hypothesized to interact with multiple biological targets or to exhibit enhanced potency and a more favorable therapeutic profile compared to its individual components.

General Synthesis Strategy

The synthesis of 5-(pyrazol-3-yl)-1,3,4-oxadiazol-2-amine derivatives typically follows a multi-step pathway, commencing from readily available starting materials. The following workflow provides a general overview of a common synthetic route.

Caption: General synthetic workflow for 5-(pyrazol-3-yl)-1,3,4-oxadiazol-2-amine derivatives.

Application Note 1: Anticancer Activity

A significant body of research highlights the potential of pyrazole-oxadiazole hybrids as potent anticancer agents.[11][12][13][14] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

Mechanism of Action: Dual Inhibition of EGFR and VEGFR-2

Several studies have identified pyrazole-oxadiazole derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11][12][13] Both EGFR and VEGFR-2 are receptor tyrosine kinases that play crucial roles in cancer progression. EGFR is often overexpressed in various cancers and its activation leads to increased cell proliferation and survival. VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. The dual inhibition of these pathways offers a promising strategy for comprehensive cancer treatment.

Signaling_Pathway cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR-2 Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Compound 5-(Pyrazol-3-yl)-1,3,4- oxadiazol-2-amine Derivative Compound->EGFR Inhibition Compound->VEGFR2 Inhibition

Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways by pyrazole-oxadiazole hybrids.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of pyrazole-oxadiazole derivatives against human cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compound (5-(pyrazol-3-yl)-1,3,4-oxadiazol-2-amine derivative) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).

    • Incubate the plate for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Quantitative Data Summary:

Compound ClassTarget Cell LineIC₅₀ (µM)Reference
Pyrazole-thiazole-oxadiazole hybridsA549 (Lung)0.012 - 0.158 (EGFRi)[11]
Pyrazole-thiazole-oxadiazole hybridsHT-29 (Colon)Varies[11]
Pyrazole-oxadiazole-chalcone hybridsMCF-7 (Breast)26.38 nM (EGFRi)[12]

Application Note 2: Antimicrobial Activity

Derivatives of 1,3,4-oxadiazol-2-amine have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[15][16][17] The incorporation of the pyrazole moiety can further enhance this activity.

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compound dissolved in DMSO

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well microplates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial or fungal suspension in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Perform a serial two-fold dilution of the test compound in the appropriate broth in a 96-well plate. The final volume in each well should be 100 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Inoculation:

    • Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

MIC_Workflow A Prepare serial dilutions of test compound in 96-well plate C Add inoculum to each well A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate plate (37°C for bacteria, 35°C for fungi) C->D E Visually inspect for turbidity D->E F Determine MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

The amalgamation of pyrazole and 1,3,4-oxadiazole rings has proven to be a fruitful strategy in the quest for novel therapeutic agents. The resulting hybrid molecules, exemplified by the 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine scaffold, exhibit promising anticancer and antimicrobial activities. The detailed protocols provided herein serve as a practical guide for researchers to explore the potential of this chemical class further. Future research should focus on optimizing the structure-activity relationships, elucidating the precise molecular targets, and evaluating the in vivo efficacy and safety of these promising compounds.

References

  • Innovative Pyrazole-Thiazole-Oxadiazole Hybrid Compounds for Targeted EGFR/VEGFR2 Inhibition in Cancer Tre
  • Novel pyrazole–oxadiazole–chalcone/oxime hybrids as dual EGFR/VEGFR-2 inhibitors with promising anticancer potential: a comprehensive cytotoxicity evaluation, mechanistic insights and SAR analysis.
  • Anticancer pyrazol/thiazole–oxadiazole hybrids for potent anticancer...
  • A two-decade overview of oxadiazole deriv
  • Mini review on anticancer activities of Pyrazole Deriv
  • 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent.
  • 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine - NextSDS.
  • Antimicrobial Activity of 1,3,4-Oxadiazole Deriv
  • Novel 1,2,4-Oxadiazole Deriv
  • Antimicrobial Evaluation, Synthesis, and Characterization of Some 1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties - ResearchG
  • 5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine | Sapphire Bioscience.
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
  • Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Deriv
  • Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole deriv
  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole deriv
  • Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)
  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC.
  • The diverse pharmacological importance of Pyrazolone Deriv
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC.

Sources

Application Note: Advanced Purification Protocols for Synthesized 5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The compound 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine (CAS: 1170460-87-3) is a highly functionalized heterocyclic scaffold. 1,3,4-Oxadiazoles are prominent bioisosteres for amides and esters, offering improved metabolic stability while acting as robust hydrogen bond acceptors in pharmacophore modeling[1].

The synthesis of 2-amino-1,3,4-oxadiazoles is most commonly achieved via the cyclization of an acylhydrazide (in this case, 1,5-dimethyl-1H-pyrazole-3-carbohydrazide) with cyanogen bromide (BrCN) in the presence of a mild base such as sodium bicarbonate or potassium bicarbonate[2][3]. While this method is highly efficient, it generates a specific impurity profile that dictates the downstream purification strategy.

As a Senior Application Scientist, it is critical to look beyond standard silica gel chromatography. The purification strategy must exploit the unique physicochemical properties of the target molecule:

  • Amphoteric/Basic Nature: The exocyclic primary amine and the pyrazole nitrogen allow the molecule to be protonated at low pH. This enables acid-base extraction to separate the target from neutral or acidic organic impurities.

  • Differential Solubility: The combination of the polar oxadiazole ring and the lipophilic 1,5-dimethylpyrazole moiety gives the compound moderate polarity, making it highly soluble in hot protic solvents but insoluble in cold aqueous mixtures.

Impurity Profiling and Quantitative Data

Understanding the source and nature of impurities is the foundation of a self-validating purification workflow. The reaction of hydrazides with cyanogen bromide typically yields the following matrix[3][4].

Table 1: Impurity Profiling and Targeted Removal Strategies

Impurity TypeSource / MechanismPolarity / NaturePrimary Removal Strategy
Sodium Bromide (NaBr) Byproduct of BrCN cyclization and NaHCO₃ neutralization.Very High / Water-soluble saltAqueous Wash (Liquid-Liquid Extraction)
Unreacted Hydrazide Incomplete conversion of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide.High / Moderately basicPreparative HPLC / Recrystallization
Linear Intermediates Non-cyclized hydrazinecarboximidamide derivatives.High / PolarAcid-Base Extraction
Polymeric BrCN Residues Side reactions of excess cyanogen bromide.Low / InsolubleFiltration / Organic Wash

Table 2: Physicochemical & Chromatographic Properties of the Target

ParameterValue / Description
Molecular Formula C₇H₉N₅O
Molecular Weight 179.18 g/mol
Ionization (ESI-MS) [M+H]⁺ = 180.1 m/z
TLC Retention Factor (R_f) ~0.35 (DCM:MeOH 9:1 v/v on Silica Gel 60 F254)

Purification Workflow Visualization

The following workflow outlines the sequential isolation strategy, moving from bulk crude processing to ultra-high purity isolation.

Purification crude Crude Reaction Mixture (Target + Impurities) aq_workup Aqueous Wash (Remove NaBr & Salts) crude->aq_workup H2O / EtOAc acid_base Acid-Base Extraction (Isolate Basic Fraction) aq_workup->acid_base 1M HCl, then pH 10 recryst Recrystallization (EtOH/H2O) acid_base->recryst >85% Purity prep_hplc Preparative HPLC (Ultra-High Purity) recryst->prep_hplc >95% Purity pure Pure 5-(1,5-dimethyl-1H-pyrazol-3-yl) -1,3,4-oxadiazol-2-amine prep_hplc->pure >99% Purity

Figure 1: Multi-stage purification workflow for the target 1,3,4-oxadiazol-2-amine.

Detailed Experimental Protocols

Protocol A: Acid-Base Extraction (Pre-Purification)

Causality: 1,3,4-oxadiazol-2-amines are weak bases, but the presence of the pyrazole ring provides sufficient basicity for protonation in dilute mineral acids. This step selectively pulls the target into the aqueous phase, leaving neutral polymeric impurities and unreacted non-basic organics in the organic phase.

  • Dissolution: Dissolve the crude reaction residue in 50 mL of Ethyl Acetate (EtOAc).

  • Acidic Extraction: Transfer to a separatory funnel and extract with 1M HCl (3 × 30 mL).

    • Self-Validation: Spot the remaining EtOAc layer on a TLC plate. The absence of the UV-active target spot (R_f ~0.35 in 9:1 DCM:MeOH) confirms complete extraction into the aqueous layer.

  • Organic Wash: Discard the EtOAc layer (contains non-basic impurities). Wash the combined acidic aqueous layers with 20 mL of Dichloromethane (DCM) to remove trace lipophilic contaminants.

  • Basification: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add saturated aqueous Na₂CO₃ or 2M NaOH dropwise until the pH reaches 9–10.

    • Causality: Deprotonating the amine crashes the free base out of the aqueous solution.

  • Recovery: Extract the basified aqueous mixture with EtOAc (3 × 40 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the semi-pure product.

Protocol B: Solvent-Antisolvent Recrystallization

Causality: The target compound exhibits a steep solubility curve in ethanol (highly soluble at 78 °C, poorly soluble at 4 °C), while water acts as a strong antisolvent due to the hydrophobic 1,5-dimethyl groups.

  • Dissolution: Suspend the semi-pure solid in a minimum volume of boiling absolute ethanol (approx. 5–8 mL/gram of crude).

  • Hot Filtration: If insoluble particulates (e.g., polymeric BrCN residues) remain, perform a rapid hot filtration through a pre-warmed sintered glass funnel.

  • Antisolvent Addition: While maintaining the solution at a gentle reflux, add deionized water dropwise until the solution becomes faintly turbid (cloud point). Add 1–2 drops of ethanol to clear the turbidity.

  • Crystallization: Remove from heat and allow the solution to cool to room temperature undisturbed for 4 hours, then transfer to a 4 °C refrigerator overnight.

  • Isolation: Filter the resulting white/off-white crystals under vacuum. Wash the filter cake with 5 mL of ice-cold 1:1 EtOH:H₂O. Dry in a vacuum oven at 45 °C for 12 hours.

Protocol C: Preparative HPLC (Analytical/Biological Grade)

For biological assays requiring >99.5% purity, preparative Reverse-Phase HPLC is mandatory to separate the target from trace unreacted hydrazide, which often co-crystallizes.

Table 3: Preparative HPLC Gradient Method

Time (min)% Mobile Phase A (H₂O + 0.1% TFA)% Mobile Phase B (MeCN + 0.1% TFA)Flow Rate (mL/min)
0.095515.0
2.095515.0
15.0406015.0
18.059515.0
20.095515.0
  • Column: C18 Prep Column (e.g., 250 × 21.2 mm, 5 µm).

  • Detection: UV absorbance at 254 nm and 280 nm.

  • Self-Validation: Inject a 5 µL analytical sample using the same gradient scaled to an analytical column. The target peak should exhibit a symmetric shape (tailing factor < 1.2) with baseline resolution from any preceding polar hydrazide peaks.

  • Post-HPLC Processing: Fractions containing the pure product (as the TFA salt) are pooled, partially concentrated to remove MeCN, neutralized with saturated NaHCO₃, and extracted into EtOAc to recover the free base.

References

  • Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. NIH PMC. 2

  • Ultrasound-Assisted Synthesis, Antioxidant Activity and Computational Study of 1,3,4-Oxadiazol-2-amines. Semantic Scholar. 3

  • Synthesis, Antimicrobial Activities and Molecular Docking Studies of New N-Acylated Derivatives of 5-(2-Phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine. Asian Journal of Chemistry. 4

  • Design and synthesis of newer 5-aryl-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine analogues as anticancer agents. Taylor & Francis. 1

Sources

Application Note: Preclinical In Vivo Pharmacological Profiling of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Target Audience: Preclinical Pharmacologists, Medicinal Chemists, and Drug Development Scientists Compound of Interest: 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine (CAS: 1170460-87-3)

Executive Summary & Mechanistic Rationale

The development of novel anti-inflammatory and analgesic agents frequently faces a critical bottleneck: the dose-limiting gastrointestinal (GI) toxicity associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). This toxicity is primarily driven by the presence of a free carboxylic acid group and the non-selective inhibition of Cyclooxygenase-1 (COX-1).

The compound 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine represents a rational structural evolution in medicinal chemistry. The 1,3,4-oxadiazole ring is a privileged, five-membered heterocyclic pharmacophore that acts as a non-acidic bioisostere for the carboxylic acid moiety. This substitution significantly diminishes severe adverse GI effects while maintaining the necessary hydrogen-bonding interactions within the target enzyme[1]. Furthermore, the hybridization of the oxadiazole core with a 1,5-dimethylpyrazole moiety creates a highly lipophilic, rigid scaffold that exhibits potent and selective inhibition of the Cyclooxygenase-2 (COX-2) isoenzyme[2].

In silico modeling of similar pyrazole-oxadiazole derivatives confirms high-affinity binding within the COX-2 active site, preventing the conversion of arachidonic acid to pro-inflammatory prostaglandins[3]. This application note details the validated in vivo protocols required to evaluate the anti-inflammatory efficacy, peripheral analgesic activity, and gastric safety profile of this specific compound.

Pathway Visualization

G Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX2 Cyclooxygenase-2 (COX-2) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGE Synthase Inflammation Inflammation & Pain PGE2->Inflammation EP Receptors Compound 5-(1,5-dimethyl-1H-pyrazol-3-yl) -1,3,4-oxadiazol-2-amine Compound->COX2 Selective Inhibition

Mechanism of Action: Selective COX-2 inhibition by the pyrazole-oxadiazole derivative blocking PGE2.

In Vivo Experimental Protocols

To establish a self-validating preclinical profile, the compound must be subjected to three distinct in vivo assays. These protocols are designed to confirm efficacy while simultaneously proving the hypothesis of reduced off-target toxicity.

Protocol A: Carrageenan-Induced Paw Edema Model (Anti-Inflammatory Assay)

Scientific Causality: The carrageenan model is the gold standard for evaluating acute inflammation. It produces a biphasic response: the early phase (0-2h) is mediated by histamine and serotonin, while the delayed phase (3-5h) is heavily dependent on COX-2-mediated prostaglandin E2 (PGE2) release[2]. A selective COX-2 inhibitor will specifically blunt the swelling during the 3-5 hour window.

Materials & Reagents:

  • Subjects: Adult male Wistar rats (150–200 g).

  • Vehicle: 0.5% Sodium Carboxymethyl Cellulose (CMC) in sterile water.

  • Inducer: 1% λ-carrageenan suspension in 0.9% sterile saline.

  • Reference Drug: Celecoxib (Selective COX-2 inhibitor) at 20 mg/kg.

Step-by-Step Methodology:

  • Acclimation & Fasting: Fast the rats for 12 hours prior to the experiment with ad libitum access to water. Rationale: Food in the gastric compartment can cause erratic absorption of orally administered lipophilic compounds.

  • Baseline Measurement: Measure the initial right hind paw volume ( V0​ ) of each rat using a digital plethysmometer (water displacement method).

  • Dosing (t = -1h): Randomize rats into 5 groups (n=6/group). Administer treatments via oral gavage (PO):

    • Group 1: Vehicle control (0.5% CMC, 10 mL/kg)

    • Group 2: Compound (10 mg/kg)

    • Group 3: Compound (20 mg/kg)

    • Group 4: Compound (40 mg/kg)

    • Group 5: Celecoxib (20 mg/kg)

  • Induction (t = 0h): Exactly 1 hour post-dosing, inject 0.1 mL of the 1% carrageenan suspension into the subplantar tissue of the right hind paw.

  • Data Acquisition: Measure the paw volume ( Vt​ ) at 1, 2, 3, 4, and 5 hours post-injection.

  • Calculations: Calculate the percentage of edema inhibition using the formula:

    Inhibition(%)=((Vt​−V0​)vehicle​(Vt​−V0​)vehicle​−(Vt​−V0​)treated​​)×100
Protocol B: Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

Scientific Causality: Intraperitoneal injection of acetic acid causes localized inflammation of the visceral peritoneum, triggering the release of arachidonic acid metabolites (PGE2 and PGF2α). This stimulates peripheral nociceptive neurons, resulting in a quantifiable "writhing" reflex (abdominal constriction and hind limb extension). This assay validates the compound's ability to cross the GI tract and exert systemic analgesic effects[2].

Step-by-Step Methodology:

  • Preparation: Use Swiss albino mice (20–25 g), fasted for 12 hours (n=6/group).

  • Dosing: Administer the Vehicle, Compound (10, 20, 40 mg/kg), or Reference Drug (Celecoxib 20 mg/kg) via oral gavage.

  • Nociceptive Challenge: 60 minutes post-dosing, administer an intraperitoneal (IP) injection of 0.6% v/v acetic acid solution at a volume of 10 mL/kg.

  • Observation Window: Place each mouse in an individual transparent observation chamber. Allow a 5-minute latency period.

  • Quantification: Count the cumulative number of full writhes for the subsequent 20 minutes (t=5 to t=25 mins).

  • Validation: A valid writhe is strictly defined as a contraction of the abdominal musculature followed by the extension of the hind limbs.

Protocol C: Gastric Ulcerogenic Liability Assay

Scientific Causality: To prove the structural hypothesis that replacing the carboxylic acid with a 1,3,4-oxadiazol-2-amine ring reduces GI toxicity[1], the compound must be tested at supratherapeutic doses against a non-selective COX inhibitor (Indomethacin) known to cause severe gastric lesions.

Step-by-Step Methodology:

  • Dosing Regimen: Administer the Compound at a high dose (100 mg/kg, PO) or Indomethacin (30 mg/kg, PO) to 24-hour fasted Wistar rats for 3 consecutive days.

  • Tissue Harvesting: On day 4, euthanize the animals via CO2 asphyxiation. Isolate the stomachs, open them along the greater curvature, and gently rinse with cold saline.

  • Macroscopic Examination: Pin the gastric mucosa flat on a corkboard and examine under a stereomicroscope (10x magnification).

  • Scoring (Ulcer Index - UI): Score the lesions: 0 = normal; 0.5 = hyperemia; 1 = spot ulcers; 2 = continuous hemorrhagic ulcers.

Anticipated Quantitative Data & Interpretation

The following tables represent the expected pharmacological profile of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine based on the established behavior of pyrazole-oxadiazole hybrids in the literature.

Table 1: Anti-inflammatory Activity (Carrageenan-induced Paw Edema at 4h)
Treatment GroupDose (mg/kg, PO)Mean Paw Volume Increase (mL) ± SEMEdema Inhibition (%)
Vehicle Control -0.85 ± 0.04-
Compound 100.52 ± 0.03*38.8%
Compound 200.31 ± 0.02**63.5%
Compound 400.18 ± 0.02 78.8%
Celecoxib (Ref) 200.15 ± 0.0182.3%

*(Statistical significance vs. vehicle: *p < 0.05, **p < 0.01, **p < 0.001 via ANOVA)

Table 2: Peripheral Analgesic Activity (Acetic Acid-induced Writhing)
Treatment GroupDose (mg/kg, PO)Mean Number of Writhes (20 min) ± SEMPain Inhibition (%)
Vehicle Control -68.4 ± 3.2-
Compound 1041.2 ± 2.8*39.7%
Compound 2024.5 ± 2.1**64.1%
Compound 4014.8 ± 1.5 78.3%
Celecoxib (Ref) 2012.3 ± 1.282.0%
Table 3: Gastric Ulcerogenic Liability Assessment
Treatment GroupDose (mg/kg, PO)Ulcer Index (UI) ± SEMGastric Lesion Incidence
Vehicle Control -0.0 ± 0.00/6
Compound 1000.3 ± 0.11/6 (Mild hyperemia)
Indomethacin 3018.5 ± 1.46/6 (Severe hemorrhage)

Data Synthesis: The compound is expected to demonstrate dose-dependent anti-inflammatory and analgesic properties comparable to Celecoxib. Crucially, Table 3 validates the structural design: the 1,3,4-oxadiazol-2-amine moiety successfully bypasses the severe ulcerogenic liability seen with traditional acidic NSAIDs, confirming its safety profile as a selective COX-2 inhibitor.

References

  • Design, Synthesis and Biological Evaluation of Diarylpyrazole/Triazole Bearing 1,3,4- Oxadiazole Moiety as COXs inhibitors Endowed with Potential Anti-Inflammatory and Analgesic Activities. Research Journal of Pharmacy and Technology. Available at:[Link]

  • In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Molecules / PMC. Available at:[Link]

  • In silico Study of New Five-Membered Heterocyclic Derivatives Bearing (1,3,4-oxadiazole and 1,3,4-thiadiazole) As Promising Cyclooxygenase Inhibitors. Semantic Scholar. Available at:[Link]

Sources

Application Note: Formulation Strategies for the Delivery of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

The compound 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine (CAS: 1170460-87-3) represents a highly promising heterocyclic scaffold in medicinal chemistry. Both 1,3,4-oxadiazole and pyrazole derivatives are extensively documented for their broad-spectrum therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities [1, 2].

However, translating this scaffold into an efficacious therapeutic requires overcoming significant physicochemical barriers. The planar nature of the conjugated pyrazole-oxadiazole core, combined with strong intermolecular hydrogen bonding facilitated by the primary amine at the 2-position, results in exceptionally high crystal lattice energy. Consequently, this leads to poor aqueous solubility, classifying the compound as a Biopharmaceutics Classification System (BCS) Class II or IV candidate [3]. To achieve therapeutic bioavailability, formulation strategies must be engineered to bypass the dissolution rate-limiting step.

Physicochemical Profiling

Before engineering a delivery system, the baseline physicochemical properties of the active pharmaceutical ingredient (API) must be established to dictate excipient selection.

Table 1: Physicochemical Properties and Formulation Implications

PropertyValueFormulation Implication
Molecular Weight 179.18 g/mol Small size is highly favorable for membrane permeation once solubilized.
Log P (estimated) 1.8 - 2.5Moderate lipophilicity; suitable for lipid-based nanocarriers or polymeric matrices.
Hydrogen Bond Donors 2 (from -NH₂)High potential for crystal lattice stabilization; requires disruption.
Hydrogen Bond Acceptors 5 (N, O atoms)Favorable for hydrogen bonding with polymer matrices in solid dispersions.
Aqueous Solubility < 10 µg/mLMandates advanced solubility-enhancing formulation strategies.

Strategy 1: Amorphous Solid Dispersion (ASD) via Spray Drying

Causality & Mechanism: Converting the crystalline API into an amorphous state significantly reduces the thermodynamic barrier to dissolution. By embedding the compound in a hydrophilic polymer matrix (e.g., Soluplus® or HPMCAS), the polymer acts as an anti-plasticizer, restricting molecular mobility and preventing recrystallization [4]. The primary amine of the API acts as a hydrogen bond donor, interacting with the hydroxyl or carbonyl groups of the polymer to stabilize the supersaturated state in the gastrointestinal tract.

Protocol 1: Preparation and Validation of ASD
  • Solvent Selection: Dissolve 100 mg of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine and 300 mg of Soluplus® (1:3 w/w ratio) in 10 mL of a co-solvent system (Methanol:Dichloromethane, 1:1 v/v). This specific ratio ensures complete solvation of both the hydrophobic API and the amphiphilic polymer.

  • Homogenization: Sonicate the solution for 15 minutes at room temperature until optically clear, ensuring no micro-crystals remain to act as nucleation sites.

  • Spray Drying: Feed the solution into a laboratory-scale spray dryer (e.g., Büchi B-290).

    • Inlet Temperature: 80°C (optimized to be below the degradation point of the polymer but sufficient for rapid solvent evaporation).

    • Aspirator Rate: 100%.

    • Pump Speed: 10% (approx. 3 mL/min).

  • Secondary Drying: Collect the resulting powder and dry in a vacuum oven at 40°C for 24 hours to remove residual organic solvents below ICH limits.

  • Self-Validating Check: Analyze the powder via Powder X-Ray Diffraction (PXRD). A successful ASD must exhibit a "halo-like" amorphous pattern with an absolute absence of sharp Bragg peaks. Confirm the formulation's stability via Differential Scanning Calorimetry (DSC) by identifying a single, unified glass transition temperature (Tg).

Strategy 2: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Causality & Mechanism: For rigid, poorly soluble derivatives, lipid-based systems bypass the dissolution step entirely by presenting the drug to the gastrointestinal tract in a pre-solubilized state. Upon mild agitation in aqueous media (simulating GI motility), SMEDDS spontaneously form microemulsions (<100 nm). This provides a massive surface area for absorption and promotes lymphatic transport via chylomicron assembly, effectively bypassing hepatic first-pass metabolism.

Protocol 2: Formulation and Validation of SMEDDS
  • Excipient Screening: Determine the equilibrium solubility of the API in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL), and co-surfactants (e.g., Transcutol HP) using the shake-flask method at 37°C for 48 hours.

  • Ternary Phase Diagram: Construct a phase diagram by titrating oil-surfactant mixtures with water to identify the optimal spontaneous microemulsion region.

  • Vehicle Preparation: Weigh 10% w/w Oil (Capryol 90), 60% w/w Surfactant (Kolliphor EL), and 30% w/w Co-surfactant (Transcutol HP). Vortex the mixture for 5 minutes to form a homogenous, isotropic blank vehicle.

  • Drug Loading: Add the API to the vehicle at 80% of its determined equilibrium solubility. Crucial Step: Loading at 80% (rather than 100%) prevents thermodynamic precipitation upon long-term storage.

  • Equilibration: Stir magnetically at 40°C for 2 hours, then equilibrate at room temperature for 24 hours.

  • Self-Validating Check: Disperse 100 µL of the loaded SMEDDS into 10 mL of Simulated Gastric Fluid (SGF) at 37°C. Measure droplet size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). The system is validated if it yields a Z-average diameter < 50 nm and a PDI < 0.2, indicating a uniform, stable microemulsion.

Formulation Decision Workflow

To systematically select the optimal formulation pathway for this specific oxadiazole derivative, follow the logical decision matrix illustrated below.

FormulationWorkflow Start API: 5-(1,5-dimethyl-1H-pyrazol-3-yl) -1,3,4-oxadiazol-2-amine SolubilityCheck Aqueous Solubility Assessment (< 10 µg/mL) Start->SolubilityCheck LogPCheck Determine Log P & Melting Point SolubilityCheck->LogPCheck Decision1 Log P > 3 & High Lipid Solubility? LogPCheck->Decision1 SMEDDS Lipid-Based System (SMEDDS) Spontaneous Microemulsion Decision1->SMEDDS Yes ASD Amorphous Solid Dispersion (ASD) Polymer Stabilization Decision1->ASD No (High MP, Log P < 3) Validation In Vitro Validation (PXRD, DSC, DLS, Dissolution) SMEDDS->Validation ASD->Validation

Formulation decision workflow for 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine.

References

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Open Medicinal Chemistry Journal.1

  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. PMC / National Institutes of Health.2

  • Preparation, Characterization, and Oral Bioavailability of Solid Dispersions of Cryptosporidium parvum Alternative Oxidase Inhibitors. PMC / National Institutes of Health.3

  • Amorphous kinase inhibitor formulations and methods of use thereof (US11185535B2). Google Patents.4

Sources

Application Note: Formulation and Cell Culture Media Preparation of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine for In Vitro Screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The compound 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine (CAS: 1170460-87-3) represents a highly specialized hybrid pharmacophore[1]. By fusing a pyrazole ring with a 1,3,4-oxadiazole-2-amine moiety, this structural class leverages the bioisosteric properties of the oxadiazole core (which mimics amides/esters while resisting enzymatic degradation) and the enhanced membrane permeability conferred by the pyrazole ring[2].

In contemporary drug development, 1,3,4-oxadiazole derivatives are extensively screened for their potent anticancer, antimicrobial, and enzyme-inhibitory properties—frequently targeting receptor tyrosine kinases (e.g., EGFR, VEGFR) and monoamine oxidases (MAO-A)[3][4]. This application note provides a rigorous, self-validating protocol for formulating this compound into cell culture media, ensuring that experimental artifacts (such as micro-precipitation or solvent toxicity) are systematically eliminated.

Physicochemical Profiling & Causality of Formulation

Understanding the physical chemistry of the compound is the foundation of a reliable assay.

  • Molecular Weight: 179.18 g/mol [1].

  • Lipophilicity & Solubility: Like many heterocyclic kinase inhibitors, this compound exhibits high lipophilicity. Direct addition to aqueous cell culture media will result in localized supersaturation and immediate crystallization.

  • Vehicle Selection (Causality): To bypass the aqueous solubility barrier, a master stock must be prepared in a polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the gold standard because it disrupts the crystal lattice of the powder while remaining miscible with water.

  • Vehicle Normalization: To prevent DMSO-induced lipid bilayer disruption and cellular apoptosis, the final concentration of DMSO in the assay media must be strictly maintained at or below 0.1% (v/v) across all treatment and control groups.

Experimental Protocols: A Self-Validating System

This methodology is designed with built-in quality control checkpoints to ensure that the biological readouts are exclusively driven by the compound's mechanism of action.

Phase 1: Master Stock Preparation (10 mM)
  • Equilibration: Allow the lyophilized powder of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent ambient moisture condensation.

  • Weighing & Dissolution: Weigh exactly 1.79 mg of the compound into a sterile, amber microcentrifuge tube (the oxadiazole core can be sensitive to prolonged UV exposure).

  • Solvent Addition: Add exactly 1.0 mL of sterile, cell-culture grade, anhydrous DMSO (≥99.9% purity).

  • Homogenization: Vortex for 60 seconds. If the solution is not completely clear, sonicate in a water bath at 37°C for 5 minutes.

  • Validation Check 1: Visually inspect the tube against a light source. The solution must be perfectly clear with no refractive particulate matter.

Phase 2: Intermediate Dilution Series (1000X)

To maintain a constant 0.1% DMSO concentration in the final assay, prepare a 1000X intermediate dilution series in 100% DMSO before adding anything to the culture media.

  • Label a series of sterile tubes for your desired concentration range (e.g., 10 µM, 5 µM, 1 µM final).

  • Perform serial dilutions using 100% DMSO as the diluent (See Table 2).

Phase 3: Final Media Supplementation

Crucial Causality Step: Never add cold media to the DMSO stock. Thermal shock drastically reduces the kinetic solubility limit, causing invisible micro-precipitates that cells will phagocytose, leading to false-positive cytotoxicity.

  • Warm the Media: Pre-warm the complete cell culture media (e.g., DMEM or RPMI-1640 supplemented with 10% FBS) to 37°C in a water bath.

  • Supplementation: For every 1 mL of warmed media, add exactly 1.0 µL of the respective 1000X DMSO intermediate stock.

  • Rapid Mixing: Immediately invert the tube 5–8 times to ensure rapid dispersion.

  • Validation Check 2: Plate the media in a 96-well plate and observe under a phase-contrast microscope at 20X and 40X magnification. Ensure there are no needle-like micro-crystals.

  • Validation Check 3 (Vehicle Control): Prepare a control well containing media + 0.1% pure DMSO. This well must exhibit >95% viability compared to a completely untreated control; otherwise, the DMSO handling is flawed.

Quantitative Data & Dilution Matrices

Table 1: Reconstitution Guidelines (Master Stock)

Formula: Mass (mg) = Target Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

Target Stock ConcentrationVolume of 100% DMSOMass of Compound Required
1 mM 1.0 mL0.18 mg
10 mM 1.0 mL1.79 mg
50 mM 1.0 mL8.96 mg
Table 2: 1000X Serial Dilution Matrix (Ensuring 0.1% Final DMSO)
Desired Final Assay Conc.1000X Intermediate Conc.Preparation of 1000X Intermediate (in DMSO)Volume of 1000X added to 1 mL MediaFinal DMSO %
10 µM 10 mMUse 10 mM Master Stock directly1.0 µL0.1%
5 µM 5 mM50 µL of 10 mM Stock + 50 µL DMSO1.0 µL0.1%
1 µM 1 mM20 µL of 5 mM Stock + 80 µL DMSO1.0 µL0.1%
0.5 µM 0.5 mM50 µL of 1 mM Stock + 50 µL DMSO1.0 µL0.1%
Vehicle Control 0 mM100 µL of 100% pure DMSO1.0 µL0.1%

Mechanistic Workflows & Cellular Dynamics

The following diagrams illustrate the logical flow of the media preparation protocol and the putative biological mechanism of action for this class of compounds.

Workflow Powder Compound Powder CAS: 1170460-87-3 Stock 10 mM Stock (100% DMSO) Powder->Stock Dissolve (Vortex/Sonicate) Inter 1000X Intermediate (Serial Dilution) Stock->Inter Dilute in 100% DMSO Final Final Assay Media (0.1% DMSO limit) Inter->Final 1:1000 Dilution in 37°C Media

Fig 1. Step-by-step media preparation workflow ensuring final DMSO concentration is ≤0.1%.

Mechanism Drug 5-(1,5-dimethyl-1H-pyrazol-3-yl) -1,3,4-oxadiazol-2-amine Target Target Kinase / Enzyme (e.g., EGFR, MAO-A) Drug->Target Competitive Inhibition Signaling Downstream Signaling (PI3K/AKT, MAPK) Target->Signaling Blocked Effect Cell Cycle Arrest & Apoptosis Induction Signaling->Effect Reduced Proliferation

Fig 2. Putative mechanism of action for 1,3,4-oxadiazole derivatives in cancer cell models.

References

  • PubChemLite - 1170460-87-3 (C7H9N5O). Université du Luxembourg. Available at:[1]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Open Medicinal Chemistry Journal. Available at:[2]

  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. National Institutes of Health (PMC). Available at:[3]

  • Synthesis and In-vitro Cytotoxicity Activity of 1,3,4-oxadiazol-2-amine Derivatives and Inhibition of Human MAO-A Enzyme: A Molecular Docking Approach. ResearchGate. Available at:[4]

Sources

Application Note: Scalable Production of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Target Profile

The 1,3,4-oxadiazol-2-amine motif is a privileged pharmacophore in modern drug discovery, frequently deployed as a metabolically stable bioisostere for amides, esters, and carboxylic acids. When conjugated with a pyrazole ring—specifically in 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine (CAS: 1170460-87-3)—the resulting scaffold exhibits potent hydrogen-bond accepting/donating capabilities critical for kinase inhibition and antimicrobial targeting[1].

Scaling up the synthesis of this molecule from medicinal chemistry (milligram) to process chemistry (kilogram) scales requires abandoning hazardous reagents like cyanogen bromide (BrCN). This protocol details a self-validating, highly scalable oxidative desulfurization-cyclization route that maximizes yield while adhering to stringent safety and quality assurance standards.

Retrosynthetic Causality & Route Selection

Historically, 2-amino-1,3,4-oxadiazoles were synthesized by reacting hydrazides with cyanogen bromide. However, BrCN is highly toxic, volatile, and poses severe thermal runaway risks at scale[2].

The Catalytic Oxidative Cyclization Route: To bypass BrCN, this protocol utilizes an acylthiosemicarbazide intermediate. The cyclization is driven by 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of catalytic potassium iodide (KI) and sodium hydroxide[3].

  • Causality of KI: KI acts as a redox mediator. It is oxidized by DBDMH to molecular iodine ( I2​ ), which is the actual cyclizing agent.

  • Causality of DBDMH: DBDMH functions as the terminal oxidant. It continuously re-oxidizes the generated iodide ( I− ) back to I2​ . This catalytic cycle prevents the accumulation of corrosive iodine waste, prevents over-halogenation of the electron-rich pyrazole ring, and allows the reaction to proceed in an aqueous medium at 0–5 °C, achieving yields up to 97% in analogous systems[4].

Synthetic Workflow

G A 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (Starting Material) B Esterification & Hydrazinolysis (MeOH, H2SO4 -> NH2NH2·H2O) A->B C 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide (Intermediate 1) B->C D Thiosemicarbazide Formation (KSCN, HCl, H2O, 80°C) C->D E Acylthiosemicarbazide (Intermediate 2) D->E F Oxidative Cyclization (DBDMH, KI, NaOH, 0-5°C) E->F G 5-(1,5-dimethyl-1H-pyrazol-3-yl)- 1,3,4-oxadiazol-2-amine (Final API) F->G

Synthetic workflow for 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine.

Step-by-Step Scalable Protocols (500 g Scale)

Step 1: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide

Direct amide coupling using reagents like CDI is cost-prohibitive at scale. A two-step esterification-hydrazinolysis provides a highly pure intermediate.

  • Esterification: Charge a 10 L jacketed reactor with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (500 g, 3.57 mol) and methanol (3.0 L). Slowly add concentrated H2​SO4​ (50 mL). Reflux at 65 °C for 8 hours.

  • Workup: Concentrate the mixture under reduced pressure. Neutralize the residue with saturated NaHCO3​ (aq) to pH 7.5. Extract with ethyl acetate (3 × 1 L), dry over Na2​SO4​ , and evaporate to yield methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

  • Hydrazinolysis: Dissolve the crude ester in ethanol (2.0 L). Add hydrazine hydrate (80% aqueous solution, 535 mL, ~3.0 eq). Heat to reflux (80 °C) for 6 hours.

  • Isolation: Cool the reactor to 0 °C at a rate of 10 °C/hour. Filter the precipitated white crystals, wash with cold ethanol (500 mL), and dry under vacuum at 45 °C.

    • Self-Validation (IPC 1): HPLC must show <1% residual methyl ester. Melting point should be sharp.

Step 2: Synthesis of the Acylthiosemicarbazide Intermediate

Reacting the hydrazide with potassium thiocyanate (KSCN) and HCl generates isothiocyanic acid (HNCS) in situ, avoiding the handling of highly toxic pre-formed thiocyanates.

  • Acidification: Suspend the hydrazide (450 g, 2.92 mol) in deionized water (2.5 L) in a 10 L reactor. Slowly add concentrated HCl (250 mL, ~3.0 mol) while maintaining stirring.

  • Addition: Add KSCN (340 g, 3.50 mol) portion-wise over 30 minutes.

  • Reaction: Heat the mixture to 80 °C. The suspension will briefly clear before a thick white/pale yellow precipitate of the acylthiosemicarbazide forms. Maintain heating for 4 hours.

  • Isolation: Cool to 20 °C. Filter the solid, wash extensively with deionized water (3 × 1 L) to remove unreacted KSCN and KCl salts, and dry under vacuum at 50 °C.

    • Self-Validation (IPC 2): Test the filtrate with FeCl3​ ; a deep red color indicates residual thiocyanate. Continue washing until the test is negative.

Step 3: Oxidative Cyclization to the Final Product

Temperature control is critical here. Exceeding 10 °C during DBDMH addition can lead to bromination of the pyrazole C4-position.

  • Dissolution: Charge a 10 L reactor with the acylthiosemicarbazide (500 g, 2.34 mol) and 5N NaOH (2.5 L). Stir vigorously until a uniform suspension/solution is achieved.

  • Catalyst Addition: Add Potassium Iodide (KI) (38.8 g, 0.23 mol, 10 mol%).

  • Oxidation: Chill the reactor jacket to 0–5 °C. Slowly add DBDMH (700 g, 2.45 mol, 1.05 eq) in 50 g portions over 2.5 hours. Crucial: Monitor internal temperature; do not allow it to exceed 10 °C.

  • Maturation: Once addition is complete, remove cooling and allow the reaction to stir at 20 °C for 2 hours.

  • Quench & Precipitation: Add 10% aqueous sodium thiosulfate (500 mL) to neutralize any residual oxidant. Carefully adjust the pH to 7.0–7.5 using 2N HCl. The final product, 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine, will precipitate as a dense solid.

  • Purification: Filter, wash with water, and recrystallize from an ethanol/water (70:30) mixture to achieve >99% purity.

    • Self-Validation (IPC 3): Starch-iodine paper test must be negative before pH adjustment to ensure all active halogens are quenched.

In-Process Controls (IPC) & Scale-Up Metrics

To ensure reproducibility and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliance, the following quantitative metrics and QA checkpoints must be integrated into the batch record.

Process StepIntermediate / ProductExpected Yield (%)Target HPLC PurityKey Impurity to Monitor
Step 1 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide88 - 92%> 98.0%Unreacted methyl ester (RRT 1.4)
Step 2 Acylthiosemicarbazide Intermediate82 - 86%> 95.0%Symmetrical diacylhydrazine
Step 3 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine85 - 89%> 99.5%C4-Brominated pyrazole (RRT 1.15)
Overall Final API ~ 65% > 99.5% N/A

Note: RRT = Relative Retention Time on a standard C18 Reverse-Phase column (Water/MeCN + 0.1% TFA gradient).

References

  • NextSDS Chemical Database. 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine - Substance Information. NextSDS.[1] URL:

  • Sigma-Aldrich. 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | CAS 5744-59-2. Merck KGaA. URL:

  • Journal of Chemical Reviews. Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022).[3] URL:

  • European Journal of Chemistry (via ResearchGate). A Review on 1,3,4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. (2024).[2] URL:

  • Pharmaceuticals (PMC). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2023).[4] URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine. This document is designed for researchers and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. The insights provided are grounded in established chemical principles and validated synthetic methodologies.

Synthetic Strategy Overview

The synthesis of 2-amino-1,3,4-oxadiazoles is a well-established field, with the most robust and common pathway proceeding from a carboxylic acid via a hydrazide intermediate.[1][2] For the target molecule, 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine, the synthesis logically begins with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

The key transformation is the construction of the 2-amino-1,3,4-oxadiazole ring. This is most effectively achieved through the cyclization of an acylthiosemicarbazide intermediate. This precursor is readily prepared by reacting the corresponding carbohydrazide with a source of thiocyanate. The subsequent cyclodesulfurization is the critical, yield-determining step where careful selection of reagents is paramount to favor the formation of the oxadiazole over the isomeric thiadiazole.[3][4]

Synthetic_Pathway A 1,5-dimethyl-1H-pyrazole- 3-carboxylic acid B 1,5-dimethyl-1H-pyrazole- 3-carbohydrazide A->B Hydrazine Hydrate (or SOCl2 then NH2NH2) C N'-((1,5-dimethyl-1H-pyrazol-3-yl)carbonyl) hydrazine-1-carbothioamide B->C KSCN / HCl (or Isothiocyanate) D 5-(1,5-dimethyl-1H-pyrazol-3-yl) -1,3,4-oxadiazol-2-amine C->D Cyclization / Desulfurization (e.g., TsCl, I2, EDC)

Figure 1: General Synthetic Workflow.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My final reaction yield is consistently low or I'm getting no product. What are the primary causes?

Low yield is a frequent problem in multi-step heterocyclic synthesis.[5][6] The root cause can typically be traced to one of three areas: the quality of the precursors, the efficiency of the final cyclization step, or product loss during workup.

  • Cause A: Poor Quality of Starting Hydrazide: The entire synthesis hinges on the purity of the 1,5-dimethyl-1H-pyrazole-3-carbohydrazide intermediate.[7] If this precursor is impure or degraded, subsequent steps will fail.

    • Solution:

      • Verify Purity: Confirm the identity and purity of your carbohydrazide using ¹H NMR and melting point analysis before proceeding.

      • Fresh Synthesis: If in doubt, re-synthesize the carbohydrazide from 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. A reliable method involves conversion to the acid chloride with thionyl chloride (SOCl₂), followed by reaction with hydrazine hydrate.[8]

  • Cause B: Inefficient Cyclization/Desulfurization: The conversion of the acylthiosemicarbazide to the 2-amino-1,3,4-oxadiazole is the most critical step. The choice of reagent dictates the reaction's success, efficiency, and side-product profile.[2][3][4]

    • Solution:

      • Reagent Selection: If one cyclizing agent gives a low yield, consider an alternative. Harsh reagents like POCl₃ can cause degradation, while milder, modern methods often provide superior results.[3][9][10]

      • Optimize Conditions: Ensure the reaction temperature and time are appropriate for your chosen reagent (see Table 1). Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of the acylthiosemicarbazide starting material.

  • Cause C: Competing Side Reactions: The acylthiosemicarbazide intermediate can cyclize to form an undesired 2-amino-1,3,4-thiadiazole or other byproducts.[4][11]

    • Solution: The choice of cyclizing agent is key to controlling regioselectivity. Reagents like EDC·HCl are known to strongly favor the formation of the 2-amino-1,3,4-oxadiazole (O-cyclization).[4] In contrast, reagents like p-TsCl in polar solvents can sometimes favor the thiadiazole (S-cyclization).[4]

Table 1: Comparison of Common Cyclization Reagents for Acylthiosemicarbazides
ReagentTypical ConditionsTypical YieldProsCons
p-Tosyl Chloride (TsCl) / Pyridine THF or DCM, reflux78-99%[3][12]High yields, reliable, readily available reagents.[13][14]Pyridine has an unpleasant odor; requires careful workup to remove.
Iodine (I₂) / Base (NaOH, K₂CO₃) Ethanol or Dioxane, 80°C to refluxGood to Excellent[2][15][16]"Green" and transition-metal-free option, mild conditions.[16][17]Can sometimes lead to mixtures if conditions are not optimized.
EDC·HCl DMSO or DMF, Room Temp to 80°C65-90%[9]Excellent regioselectivity for oxadiazole, mild conditions.[4]More expensive than other reagents.
Phosphorus Oxychloride (POCl₃) Neat or in solvent, refluxVariableInexpensive, powerful dehydrating agent.[9][18]Harsh conditions, can lead to decomposition and side products, hazardous.[3]
Q2: I'm observing multiple spots on my TLC plate after the cyclization reaction. What are the likely side products?

The presence of multiple spots indicates an incomplete reaction or the formation of byproducts. Identifying these is crucial for optimizing the reaction.

  • Spot 1 (Lower Rf): Unreacted Acylthiosemicarbazide: The starting material is more polar than the product and will have a lower Retention factor (Rf) on a normal-phase silica TLC plate.

    • Indication: The reaction has not gone to completion.

    • Solution: Increase the reaction time, temperature, or the equivalents of the cyclizing agent.

  • Spot 2 (Product Rf): 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine: Your desired product.

  • Spot 3 (Similar Rf to Product): Isomeric 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine: This is the most common isomeric byproduct, formed by S-cyclization instead of O-cyclization.[4]

    • Indication: Poor regioselectivity of the cyclization agent.

    • Solution: Switch to a reagent known for high O-selectivity, such as EDC·HCl.[4]

  • Spot 4 (Variable Rf): Degradation Products: Harsh conditions (e.g., high heat with POCl₃) can cause the pyrazole or newly formed oxadiazole ring to decompose.

    • Indication: Streaking on the TLC plate or multiple faint spots.

    • Solution: Use milder reaction conditions (lower temperature, less aggressive reagent).

Troubleshooting_Workflow Start Low Yield or Multiple Spots on TLC Check_SM Is the acylthiosemicarbazide starting material (SM) consumed? Start->Check_SM Analyze_Spots Analyze byproduct spots (LC-MS or ¹H NMR of crude) Check_SM->Analyze_Spots Yes Incomplete_Rxn Action: Incomplete Reaction - Increase reaction time/temp - Add more reagent Check_SM->Incomplete_Rxn No Thiadiazole_Detected Side Product: Thiadiazole Isomer Action: Improve Regioselectivity - Switch cyclizing reagent to EDC·HCl Analyze_Spots->Thiadiazole_Detected Mass matches isomer Degradation_Detected Side Product: Degradation Action: Use Milder Conditions - Lower temperature - Switch from POCl₃ to I₂ or TsCl Analyze_Spots->Degradation_Detected Multiple unknown spots Success Problem Solved: High Yield of Single Product Achieved Incomplete_Rxn->Success Thiadiazole_Detected->Success Degradation_Detected->Success

Sources

Technical Support Center: 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for synthetic chemists and drug development professionals tasked with optimizing the extraction and purification of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine .

The synthesis of 2-amino-1,3,4-oxadiazoles—often achieved via the oxidative cyclization of semicarbazones or the dehydration of acylthiosemicarbazides—frequently generates a complex matrix of uncyclized intermediates, regioisomers, and hydrolysis byproducts. This guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate the target molecule with high purity.

Extraction & Purification Logic Workflow

The following diagram maps the critical decision points and phase behaviors during the extraction process.

Workflow Start Crude Reaction Mixture (Target + Byproducts) Quench Quench & Neutralize (Adjust to pH 7.0-7.5) Start->Quench LLE Liquid-Liquid Extraction (EtOAc / Aqueous) Quench->LLE OrgPhase Organic Phase (Target + Regioisomers) LLE->OrgPhase Extracts Target AqPhase Aqueous Phase (Salts + Unreacted Acid) LLE->AqPhase Removes Polar Impurities Wash Mild Base Wash (5% NaHCO3) OrgPhase->Wash Cryst Recrystallization (EtOH/Water) Wash->Cryst Removes Traces Pure Pure 5-(1,5-dimethyl-1H-pyrazol-3-yl) -1,3,4-oxadiazol-2-amine Cryst->Pure

Workflow for extracting and purifying 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine.

Troubleshooting Guides & FAQs

Q1: Why am I seeing a high concentration of the 1,3-dimethyl pyrazole regioisomer in my final extract? A1: The synthesis of the pyrazole precursor (e.g., reacting a 1,3-dicarbonyl with methylhydrazine) inherently produces a mixture of 1,3-dimethyl and 1,5-dimethyl regioisomers [2]. Because these regioisomers share nearly identical partition coefficients (logP), they will co-extract into the organic phase (EtOAc or DCM) during liquid-liquid extraction. Causality & Solution: You cannot separate these isomers via standard LLE. You must rely on differential solubility. The 1,5-dimethyl derivative can be selectively enriched via recrystallization in an ethanol/water matrix, as the 1,3-dimethyl isomer typically exhibits higher solubility in cold aqueous ethanol and remains in the mother liquor.

Q2: My overall yield is low, and LC-MS shows a mass corresponding to an open-chain intermediate (+18 Da). What went wrong? A2: A mass increase of +18 Da relative to the target oxadiazole strongly indicates either incomplete cyclodehydration of the precursor or hydrolysis (ring-opening) of the 1,3,4-oxadiazole ring. The 2-amino-1,3,4-oxadiazole core is susceptible to nucleophilic attack by water under strongly acidic or basic conditions [3]. Causality & Solution: If this occurs during extraction, your workup pH is likely too extreme. Ensure the quenching step strictly maintains a pH of 7.0–7.5. Avoid prolonged exposure to 1M NaOH or strong mineral acids during phase separation.

Q3: How do I separate unreacted 1,5-dimethyl-1H-pyrazole-3-carboxylic acid from the target oxadiazole? A3: This separation relies on exploiting the pKa differences between the two molecules. 1,5-dimethyl-1H-pyrazole-3-carboxylic acid has a pKa of approximately 1.8–3.3 [4], meaning it is fully deprotonated and highly water-soluble at neutral pH. Conversely, the 2-amino-1,3,4-oxadiazole moiety is very weakly basic (pKa ~ -0.75) [5] and remains unprotonated (neutral) at pH 7. Causality & Solution: By adjusting the aqueous phase to exactly pH 7.0–7.5 prior to extraction with ethyl acetate, the neutral target oxadiazole partitions into the organic layer, while the carboxylate salt remains quantitatively trapped in the aqueous phase.

Q4: I am observing a triazolone byproduct. How can I minimize this during extraction? A4: Triazolone byproducts frequently form during the direct oxidative cyclization of semicarbazones (e.g., using I2/K2CO3) because the primary amino group competes with the oxygen atom during the cyclization process [1]. Causality & Solution: Triazolones are typically more polar and have different hydrogen-bonding profiles than the target oxadiazole. While LLE alone cannot fully resolve high levels of triazolone, washing the organic phase with a mild basic solution (5% NaHCO3) partitions some polar uncyclized or partially oxidized intermediates into the aqueous waste. For complete removal, silica gel chromatography is required prior to final recrystallization.

Quantitative Physicochemical Data

The following table summarizes the chemical properties that dictate the phase behavior of the target molecule and its common synthetic byproducts.

Chemical SpeciesPredicted pKaOptimal State at pH 7.5Partitioning Behavior (LLE)Primary Removal Strategy
Target: 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine~ -0.75 (oxadiazole) [5]NeutralOrganic Phase (EtOAc)N/A (Target Product)
Impurity: 1,5-dimethyl-1H-pyrazole-3-carboxylic acid1.83 – 3.33 [4]Deprotonated (Anion)Aqueous PhasepH-controlled LLE
Impurity: 1,3-dimethyl-1H-pyrazole regioisomer~ -0.75 (oxadiazole)NeutralOrganic Phase (EtOAc)Recrystallization (EtOH/H2O)
Impurity: Triazolone byproduct~ 9.0 – 10.0Neutral / Slightly PolarMixed PartitioningSilica Chromatography

Self-Validating Step-by-Step Methodology

To ensure maximum recovery and byproduct minimization, follow this self-validating extraction protocol.

Step 1: Reaction Quenching & pH Stabilization
  • Action: Cool the crude reaction mixture to 0–5 °C using an ice bath. Slowly add saturated aqueous NaHCO₃ dropwise while monitoring with a calibrated pH probe until the solution reaches pH 7.2–7.5.

  • Validation Check: If the pH exceeds 8.0, back-titrate immediately with 0.1 M HCl.

  • Mechanism: Maintaining a strictly neutral pH ensures the target oxadiazole remains unprotonated for organic partitioning while preventing base-catalyzed ring opening [3].

Step 2: Primary Liquid-Liquid Extraction (LLE)
  • Action: Transfer the neutralized mixture to a separatory funnel. Add Ethyl Acetate (EtOAc) at a 1:1 (v/v) ratio. Invert gently 10–15 times, venting frequently to release CO₂.

  • Validation Check: Allow phases to separate for at least 10 minutes. A sharp phase boundary indicates successful salt partitioning. If an emulsion forms, filter the biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts before proceeding.

Step 3: Selective Washing
  • Action: Separate the organic phase. Wash the organic phase once with 5% NaHCO₃ (0.5 volumes) and once with saturated NaCl (brine, 0.5 volumes).

  • Mechanism: The bicarbonate wash removes trace unreacted pyrazole-carboxylic acid [4], while the brine wash pre-dries the organic layer and breaks micro-emulsions.

Step 4: Drying and Concentration
  • Action: Add anhydrous Na₂SO₄ to the organic phase until the solid is free-flowing. Filter and concentrate under reduced pressure (rotary evaporator) at a water bath temperature strictly ≤ 40 °C.

  • Validation Check: The resulting crude material should be a pale yellow to off-white solid. An oily residue indicates residual solvent or high concentrations of the 1,3-dimethyl regioisomer [2].

Step 5: Regiomeric Purging via Recrystallization
  • Action: Dissolve the crude solid in a minimum volume of boiling ethanol. Remove from heat and add deionized water dropwise until persistent turbidity is observed. Cool slowly to room temperature, then transfer to 4 °C for 12 hours.

  • Validation Check: Filter the crystals and analyze via ¹H-NMR. The disappearance of the N-methyl singlet corresponding to the 1,3-dimethyl isomer confirms successful regiomeric purging.

References

  • Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. ACS Publications.[Link]

  • PROCEDURE FOR THE REGIOSELECTIVE SYNTHESIS OF PYRAZOLES.
  • 2-Amino-1,3,4-oxadiazole | C2H3N3O | CID 239787. PubChem.[Link]

optimizing HPLC retention time for 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides field-proven, mechanistically grounded solutions for optimizing the chromatographic retention of highly polar, basic heterocyclic amines.

The Mechanistic "Why": Analyte Profiling

To optimize retention, we must first understand the causality behind the analyte's behavior. The molecule 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine contains a highly electron-rich pyrazole ring and an oxadiazole ring substituted with a primary amine.

The Core Challenge: At standard acidic HPLC conditions (e.g., pH 2.7 with 0.1% Formic Acid), the primary amine and the heterocyclic nitrogens become protonated. This imparts a positive charge to the molecule, making it highly hydrophilic. Because traditional Reversed-Phase (RP) chromatography relies on hydrophobic partitioning, this protonated species cannot effectively interact with a standard C18 stationary phase, resulting in elution at the void volume ( t0​ ) and severe peak tailing due to secondary electrostatic interactions with residual silanols.

Troubleshooting Guide (Symptom-Based Q&A)

Q: Why does my compound elute in the void volume ( k′<1 ) on a standard C18 column with 0.1% Formic Acid? A: Causality: Your analyte is fully protonated and highly polar under these acidic conditions. Standard RP-HPLC approaches for oxadiazoles often struggle with early elution unless specific gradients and modifiers are applied[1]. Solution: You must fundamentally alter the retention mechanism. Either shift to a high-pH mobile phase (pH ~10) to deprotonate the amine and increase its hydrophobicity (LogD), or switch to Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar, protonated species[2].

Q: I am experiencing severe peak tailing (Asymmetry factor > 2.0). How do I correct this? A: Causality: Peak tailing for basic amines on silica-based columns is driven by secondary ion-exchange interactions. The positively charged amine electrostatically binds to ionized, acidic residual silanols ( SiO− ) on the silica support. Solution: Operate at a high pH where the silanols are ionized but the analyte is neutralized, completely eliminating the electrostatic attraction[3]. Alternatively, use a highly base-deactivated or polar-embedded column.

Q: When attempting HILIC, my retention times are drifting continuously across injections. What is wrong? A: Causality: HILIC retention relies on the partitioning of a polar analyte into an absorbed water-enriched layer on the surface of the column[4]. If the column is not fully equilibrated, this aqueous layer fluctuates, causing retention drift. Solution: Flush the column with at least 50 column volumes of the initial mobile phase. Additionally, ensure your sample diluent matches the initial high-organic mobile phase conditions (e.g., >75% Acetonitrile) to prevent localized disruption of the aqueous layer.

Validated Experimental Workflows

HPLC_Workflow Start Analyte: 5-(1,5-dimethyl-1H-pyrazol-3-yl) -1,3,4-oxadiazol-2-amine Assess Assess Retention on Standard C18 (pH 2.7) Start->Assess Fail Result: Void Volume Elution (k' < 1) & Peak Tailing Assess->Fail Branch Select Optimization Pathway Fail->Branch HighPH Pathway A: High-pH RP-HPLC (pH 10.0) Branch->HighPH Maximize LogD HILIC Pathway B: HILIC Mode (High Organic, pH 3.0) Branch->HILIC Leverage Polarity MechA Mechanism: Deprotonates amine, increasing hydrophobicity HighPH->MechA MechB Mechanism: Retains protonated amine via aqueous partitioning HILIC->MechB ValA Validation: k' > 2.0 Asymmetry 0.9 - 1.2 MechA->ValA ValB Validation: k' > 3.0 Stable Retention Time MechB->ValB

Fig 1. Logical workflow for optimizing HPLC retention of polar basic heterocyclic amines.

Protocol A: High-pH Reversed-Phase LC-MS Method

Mechanistic Rationale: By raising the mobile phase pH above the analyte's pKa, the molecule is deprotonated into its neutral state. This dramatically increases its partition coefficient into the hydrophobic stationary phase, resolving void volume elution.

  • Step 1: Column Selection. Use a hybrid organic/inorganic particle column (e.g., Waters XBridge BEH C18). Traditional silica dissolves above pH 8.0, but Ethylene Bridged Hybrid (BEH) particles can withstand pH ranges from 1 to 12[3].

  • Step 2: Mobile Phase Preparation.

    • MP A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.0 using dilute Ammonium Hydroxide. (Ammonium bicarbonate is volatile and LC-MS compatible).

    • MP B: 100% Acetonitrile.

  • Step 3: Gradient Elution.

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 8.0 min: 5% to 95% B

    • 8.0 - 10.0 min: 95% B

    • 10.0 - 15.0 min: 5% B (Re-equilibration)

  • System Suitability & Self-Validation: Inject Uracil (a neutral, unretained marker) to record t0​ . Inject the target analyte and calculate the retention factor ( k′=(tr​−t0​)/t0​ ). The system is validated if k′>2.0 and Peak Asymmetry ( As​ ) is between 0.9 and 1.2.

Protocol B: HILIC Workflow for Ultra-Polar Retention

Mechanistic Rationale: If high-pH RP-HPLC is unsuitable, HILIC offers orthogonal selectivity to C18[2]. Instead of neutralizing the amine, HILIC leverages its protonated, highly polar state. Retention occurs via partitioning of the polar analyte into a water-enriched layer immobilized on the silica surface, supplemented by cation-exchange interactions[4].

  • Step 1: Column Selection. Use a superficially porous HILIC column (e.g., Ascentis Express HILIC) which is specifically designed to retain polar basic amines[2].

  • Step 2: Mobile Phase Preparation.

    • MP A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (Low pH ensures the analyte is fully protonated, maximizing electrostatic retention).

    • MP B: 100% Acetonitrile.

  • Step 3: Gradient Elution. (Note: In HILIC, water is the strong eluting solvent).

    • 0.0 - 2.0 min: 95% B

    • 2.0 - 10.0 min: 95% to 60% B

    • 10.0 - 12.0 min: 60% B

    • 12.0 - 20.0 min: 95% B (Extended re-equilibration is mandatory).

  • System Suitability & Self-Validation: Inject Toluene as a void marker. Perform three consecutive injections of the target analyte. The system is validated if k′>3.0 and the retention time Relative Standard Deviation (RSD) is < 0.5%.

Quantitative Data: Chromatographic Mode Comparison

Chromatographic ModeMobile Phase pHAnalyte Ionization StateExpected Retention Factor ( k′ )Peak Asymmetry ( As​ )LC-MS Sensitivity
Standard RP (C18) 2.7 (0.1% FA)Fully Protonated (+1)< 0.5 (Void Volume)> 2.0 (Severe Tailing)High (Positive ESI)
High-pH RP (BEH C18) 10.0 ( NH4​OH )Neutral (0)3.0 - 5.01.0 - 1.2Moderate
HILIC (Bare Silica) 3.0 ( NH4​Fa )Fully Protonated (+1)4.0 - 8.01.0 - 1.3Very High

Frequently Asked Questions (FAQs)

Q: I am observing split peaks when injecting my sample into the HILIC system. What is the cause? A: Causality: Peak splitting in HILIC is almost always caused by a sample diluent mismatch. If your sample is dissolved in a highly aqueous solvent (e.g., 100% water or 50% methanol), the injection plug acts as a strong localized eluent, disrupting the water-enriched layer on the column and causing the analyte to partition unevenly. Solution: Dilute your sample in a solvent that closely matches the initial mobile phase conditions (e.g., 75–95% Acetonitrile).

Q: Can I use ion-pairing agents like Trifluoroacetic Acid (TFA) to retain this basic amine on a standard C18 column? A: Causality: Yes. TFA (0.1%) will form a hydrophobic ion-pair complex with the protonated amine, increasing its retention on a standard C18 column and masking residual silanols to improve peak shape. Limitation: TFA causes severe ion suppression in mass spectrometry (LC-MS) due to its high surface tension and gas-phase ion-pairing effects. If LC-MS is required, Protocols A or B are mandatory.

Comprehensive References

1.[3] Title: XBridge Premier Columns for Particle Stability - Waters Corporation. Source: waters.com. URL: 3 2.[1] Title: RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Source: thieme-connect.com. URL: 1 3.[2] Title: Ascentis Express HILIC U/HPLC Columns - Sigma-Aldrich. Source: sigmaaldrich.com. URL: 2 4.[4] Title: Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. Source: sigmaaldrich.com. URL: 4

Sources

Technical Support Center: A Guide to the Stable Storage of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. By understanding the potential degradation pathways and implementing proper handling techniques, you can minimize experimental variability and ensure the reliability of your results.

The chemical structure of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine combines a pyrazole and a 1,3,4-oxadiazole ring. The stability of this molecule is influenced by the inherent properties of these two heterocyclic systems. This guide synthesizes established knowledge on related compounds to provide best practices for storage and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine?

A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment under an inert atmosphere.[1] Specific recommendations are detailed in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°C (refrigerated) for short-term storage. -20°C (frozen) for long-term storage.Reduces the rate of potential thermal degradation and slow down other chemical degradation pathways.
Atmosphere Inert gas (argon or nitrogen).Minimizes the risk of oxidation, which can be a degradation pathway for pyrazole derivatives.[1]
Light Protection from light using amber glass vials or by wrapping containers in aluminum foil.Prevents photodegradation, a common issue for heterocyclic compounds.[2]
Moisture Store in a tightly sealed container in a desiccator or with a desiccant.Prevents hydrolysis of the oxadiazole ring and tautomerization of the pyrazole ring.[1][3]

Q2: I've noticed the color of my compound changing to a brownish tint. What does this indicate?

A2: A brown discoloration is often a sign of oxidation.[1] This suggests that the compound may have been exposed to air. To prevent this, it is crucial to store the compound under an inert atmosphere like argon or nitrogen.

Q3: After storing the compound, I see a new spot on my TLC plate that wasn't there before. What could be the cause?

A3: The appearance of a new spot on a TLC plate is a strong indicator of degradation.[1] This could be due to several factors, including:

  • Hydrolysis: Exposure to moisture can lead to the breakdown of the compound.

  • Oxidation: As mentioned, exposure to oxygen can cause degradation.

  • Tautomerization: The presence of moisture can facilitate the interconversion between tautomers for the pyrazole moiety.[1]

It is recommended to re-evaluate your storage conditions, ensuring the container is properly sealed and stored in a desiccated, oxygen-free environment.

Q4: How susceptible is the 1,3,4-oxadiazole ring to hydrolysis?

A4: While some oxadiazole isomers, like 1,2,4-oxadiazole, are known for their resistance to hydrolysis and are used as bioisosteres for esters and amides, the 1,3,4-oxadiazole ring can be susceptible to hydrolysis under certain conditions.[4][5] Studies on similar 1,3,4-oxadiazole derivatives have shown that hydrolysis can occur, particularly in the presence of acidic or alkaline conditions.[6] Therefore, it is critical to protect 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine from moisture.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving potential degradation issues.

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change from white/off-white to brown, clumping) Oxidation, hydration.[1]Store the compound under an inert atmosphere and in a desiccator. Protect from light.
Appearance of new peaks in HPLC analysis or new spots on TLC plate Chemical degradation (hydrolysis, oxidation, photodegradation).[1]Review storage conditions (temperature, light, moisture, atmosphere). Consider re-purification of the material if purity is compromised.
Inconsistent experimental results Degradation of the starting material leading to lower effective concentration or the presence of interfering byproducts.Confirm the purity of the compound using an appropriate analytical method like HPLC before use.
Poor solubility compared to a fresh batch Potential polymorphism or degradation to a less soluble product.Analyze the sample using techniques like PXRD to check for polymorphism. Confirm chemical identity and purity via NMR and HPLC.

Experimental Protocols

Protocol 1: Routine Purity Check by HPLC

This protocol is designed for routine quality control to assess the purity of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of 10-100 µg/mL with the mobile phase.[7][8]

  • HPLC Conditions (General Starting Point):

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[7][8]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or orthophosphoric acid) is a common starting point.[7][8]

    • Flow Rate: 1.0 mL/min.[7][8]

    • Column Temperature: 30-40°C.[7][8]

    • Detection: UV detection at the compound's λmax.

  • Data Analysis:

    • Integrate the peak areas to determine the purity of the compound. The appearance of new peaks is indicative of degradation.

Protocol 2: Forced Degradation Study

Forced degradation studies can help identify the potential degradation pathways and the intrinsic stability of the molecule.

  • Stress Conditions:

    • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C for 24 hours.[6]

    • Alkali Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C for 24 hours.[6]

    • Oxidative Degradation: Treat the compound with 3% H2O2 at room temperature for 24 hours.[6]

    • Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 60°C) for 7 days.[6]

    • Photodegradation: Expose a solution of the compound to UV light.

  • Analysis:

    • Analyze the stressed samples by HPLC, comparing them to an unstressed control sample to determine the percentage of degradation.

Visualizing Degradation and Workflow

Potential Degradation Pathways

A 5-(1,5-dimethyl-1H-pyrazol-3-yl)- 1,3,4-oxadiazol-2-amine B Hydrolysis Products (e.g., Acylhydrazide derivative) A->B Moisture / H₂O (Acid/Base catalysis) C Oxidation Products (e.g., N-oxides, colored byproducts) A->C Oxygen / O₂ D Photodegradation Products A->D Light / UV

Caption: Potential degradation pathways for the target compound.

Workflow for Stability Assessment

cluster_0 Initial Analysis cluster_1 Storage cluster_2 Monitoring cluster_3 Action A Receive/Synthesize Compound B Initial Purity Check (HPLC, NMR) A->B C Store under recommended conditions (-20°C, inert gas, dark, dry) B->C D Periodic Purity Check (e.g., monthly HPLC) C->D E Visual Inspection (Color, appearance) C->E F Degradation Detected? D->F E->F G Continue Use F->G No H Troubleshoot Storage & Re-purify F->H Yes

Caption: Workflow for ensuring compound stability during storage.

References

  • Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem.
  • Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed.
  • Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PubMed.
  • Thermal degradation of some[1][3][9]oxadiazole derivatives with liquid crystalline properties. Available at:

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
  • (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - ResearchGate.
  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior.
  • Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed.
  • Bioisosterism: 1,2,4‐Oxadiazole Rings | Request PDF - ResearchGate.

Sources

Technical Support Center: Resolving NMR Signal Overlap for 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot complex Nuclear Magnetic Resonance (NMR) signal overlaps.

Analyzing 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine presents unique spectroscopic challenges. The molecule contains a 1,5-dimethylpyrazole core and an oxadiazol-2-amine ring[1],[2]. You will likely encounter signal overlap involving the aliphatic methyl groups, the exchangeable primary amine (-NH₂), and residual solvent peaks. This guide provides field-proven, self-validating methodologies to isolate and assign every proton environment with absolute confidence.

Diagnostic Workflow

Before altering your experimental parameters, use the following logical framework to diagnose the root cause of the signal overlap.

NMR_Workflow Step1 Identify Signal Overlap (1D 1H NMR) Decision Determine Overlap Type Step1->Decision TypeA Aliphatic Methyls vs Solvent Peaks Decision->TypeA TypeB Broad -NH2 Peak vs Pyrazole CH Decision->TypeB TypeC Impurity Overlap (Complex Multiplets) Decision->TypeC Sol1 Change Solvent (CDCl3 or CD3CN) TypeA->Sol1 Sol2 Variable Temp (VT) NMR (Alter Exchange Rate) TypeB->Sol2 Sol3 2D NMR (HSQC/HMBC) (Carbon Dispersion) TypeC->Sol3 End Verify Resolution & Assign Signals Sol1->End Sol2->End Sol3->End

Diagnostic workflow for resolving NMR signal overlap in pyrazole-oxadiazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: The N-CH₃ and C-CH₃ signals of the pyrazole ring are obscured by solvent peaks in DMSO-d₆. How can I resolve this? A: In DMSO-d₆, the residual solvent peak appears at 2.50 ppm, and the water (HDO) peak appears around 3.33 ppm. For 1,5-dimethylpyrazole derivatives, the C-CH₃ group typically resonates near 2.3 ppm, and the N-CH₃ group near 3.7-3.8 ppm[3],[2]. Depending on sample concentration and temperature, the broad HDO peak can shift and completely obscure the N-CH₃ singlet[4]. Solution: Switch the solvent to CDCl₃ or CD₃CN. If the compound is only soluble in DMSO, add a small amount of D₂O to shift the HDO peak downfield (away from the methyl signals), or use 2D HSQC to separate the signals based on their ¹³C chemical shifts[5].

Q2: The -NH₂ signal from the oxadiazol-2-amine ring is a broad, unresolved hump that overlaps with the pyrazole C4-H signal. Why does this happen? A: The primary amine (-NH₂) protons on the oxadiazole ring (typically ~7.0–7.5 ppm in DMSO-d₆) undergo chemical exchange with trace water in the solvent[1]. When this exchange rate is on the intermediate NMR timescale, it causes severe T₂ relaxation enhancement, leading to peak broadening[6]. This broad hump can easily swallow the sharp pyrazole C4-H singlet (~6.5 ppm). Solution: Perform Variable Temperature (VT) NMR. Heating the sample pushes the exchange rate into the fast regime, coalescing the signal into a sharp, time-averaged peak and shifting its resonance frequency away from the aromatic region[4],[6].

Q3: I suspect a structurally similar impurity is overlapping with my target peaks. 1D ¹H NMR is not providing enough resolution. What is the most definitive way to assign the structure? A: 1D ¹H NMR suffers from a narrow chemical shift dispersion (~10-12 ppm), making complex mixtures difficult to resolve[5]. Solution: Utilize 2D Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments[7]. By spreading the proton resonances into a second dimension based on their attached ¹³C nuclei (which have a 200 ppm dispersion range), you can easily differentiate the pyrazole C-CH₃ (carbon ~11 ppm) from the N-CH₃ (carbon ~37 ppm)[3], even if their proton signals overlap with impurities.

Validated Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Resolving Exchangeable Protons

This protocol is a self-validating system to sharpen the -NH₂ signal without degrading the sample.

  • Thermocouple Calibration: Before inserting your sample, calibrate the probe's thermocouple using a standard methanol (for < 298 K) or ethylene glycol (for > 298 K) sample to ensure accurate temperature readings.

  • Baseline Acquisition: Insert your sample (prepared in DMSO-d₆) and acquire a standard 1D ¹H spectrum at 298 K.

  • Temperature Titration: Increase the probe temperature in 10 K increments (e.g., 308 K, 318 K, 328 K)[4].

  • Thermal Equilibration (Critical Step): Wait exactly 10 minutes after the thermocouple reaches the target temperature before acquiring data. Failing to wait will result in thermal gradients and convection currents inside the NMR tube, which will artificially broaden all peaks, defeating the purpose of the experiment.

  • Re-shimming: Re-shim the Z1 and Z2 gradients at each temperature step, as the magnetic susceptibility of the solvent changes with heat.

  • Data Acquisition & Analysis: Acquire the spectrum. You will observe the -NH₂ peak sharpen and shift upfield (lower ppm) as hydrogen bonds are broken at higher temperatures[6].

Protocol B: 2D HSQC/HMBC Acquisition

Use this workflow to resolve aliphatic overlap (e.g., methyls vs. solvent).

  • Pulse Calibration: Determine the exact 90° pulse width (p1) for your specific sample to maximize signal-to-noise (S/N) and minimize artifacts.

  • Optimize Spectral Width: Acquire a quick 1D ¹H and ¹³C spectrum. Set the spectral widths (F2 for ¹H, F1 for ¹³C) in your 2D experiment to only cover the regions where signals appear (e.g., 0-10 ppm for ¹H, 10-160 ppm for ¹³C). This maximizes digital resolution and prevents folding/aliasing[7].

  • Acquisition Parameters: Set the relaxation delay (d1) to 1.5–2.0 seconds. For HSQC, set the one-bond ¹J(CH) coupling constant to ~145 Hz[4]. Acquire at least 256 increments in the indirect (t1) dimension.

  • Processing: Apply a sine-bell squared window function in both dimensions prior to Fourier transformation to enhance resolution. Phase correct the 2D spectrum manually[4].

Quantitative NMR Data Reference

Use this table to anticipate chemical shifts and identify potential overlap risks before running your experiments.

Proton EnvironmentExpected ¹H Shift (DMSO-d₆)Expected ¹H Shift (CDCl₃)MultiplicityPrimary Overlap Risk
Pyrazole N-CH₃ ~3.70 - 3.80 ppm~3.65 - 3.75 ppmSinglet (3H)HDO peak in DMSO (~3.3 ppm)
Pyrazole C-CH₃ ~2.25 - 2.35 ppm~2.30 - 2.40 ppmSinglet (3H)DMSO residual peak (2.50 ppm)
Pyrazole C4-H ~6.50 - 6.65 ppm~6.45 - 6.55 ppmSinglet (1H)Broadened -NH₂ base
Oxadiazole -NH₂ ~7.20 - 7.50 ppm~5.00 - 5.50 ppmBroad Singlet (2H)Aromatic impurities; baseline noise

Note: Chemical shifts for exchangeable protons (-NH₂) are highly dependent on concentration, temperature, and solvent hydrogen-bonding capacity.

Sources

Technical Support Center: Microwave-Assisted Synthesis of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of pyrazole-linked 1,3,4-oxadiazol-2-amines is a critical workflow in modern drug discovery, often utilized to generate rigid, metabolically stable bioisosteres for kinase inhibitors and antimalarial agents. This guide provides authoritative, field-proven insights into optimizing the microwave-assisted cyclodesulfurization of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid derivatives [1].

By transitioning from conventional convective heating to targeted microwave dielectric heating, researchers can manipulate reaction thermodynamics to drastically reduce reaction times and eliminate competing side reactions [2].

Mechanistic Pathway & Workflow

The synthesis relies on a two-phase approach: the formation of an acylthiosemicarbazide intermediate, followed by a microwave-assisted oxidative cyclodesulfurization. Controlling the reaction pathway during the microwave phase is critical to preventing the dehydrative formation of the unwanted thiadiazole byproduct.

Pathway N1 1,5-Dimethyl-1H-pyrazole- 3-carboxylic acid N2 Thiosemicarbazide Coupling N1->N2 N3 Acylthiosemicarbazide Intermediate N2->N3 N4 Microwave Heating (TBHP, H2O, 80°C) N3->N4 Oxidative Desulfurization N5 5-(1,5-dimethyl-1H-pyrazol-3-yl)- 1,3,4-oxadiazol-2-amine N4->N5 Optimal Pathway N6 Thiadiazole Byproduct (H2O elimination) N4->N6 Dehydrative Pathway

Microwave-assisted oxidative cyclodesulfurization pathway and byproduct divergence.

Quantitative Optimization Data

The table below summarizes the causality between the chosen methodology and the resulting chemoselectivity. Microwave irradiation combined with a green oxidant (tert-butyl hydroperoxide, TBHP) provides the optimal thermodynamic environment for oxadiazole formation [1][3].

Table 1: Quantitative Comparison of Cyclization Methodologies

MethodologyReagents / SolventTemp (°C)TimeYield (%)Chemoselectivity (Oxadiazole:Thiadiazole)
Conventional DehydrationPOCl₃ (neat)1106 h4540:60
Conventional OxidativeI₂, KI, NaOH / EtOH808 h6590:10
Microwave Solvent-FreeSilica gel support12010 min5270:30
Microwave TBHP-Mediated TBHP / H₂O 80 15 min 92 >99:1

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and physical state changes are embedded as checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

Phase 1: Intermediate Preparation
  • Dissolution: Dissolve 1.0 mmol of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid in 5 mL of anhydrous DMF.

  • Activation: Add 1.2 mmol of HATU and 2.0 mmol of DIPEA. Stir for 10 minutes until the solution turns pale yellow, indicating active ester formation.

  • Coupling: Add 1.2 mmol of thiosemicarbazide. Stir at room temperature for 2 hours.

  • Isolation: Quench by pouring the mixture into 20 mL of ice-cold water.

  • Self-Validation Checkpoint: A white to off-white precipitate must form immediately. Filter and dry under vacuum to isolate the 1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)thiosemicarbazide intermediate.

Phase 2: Microwave-Assisted Cyclodesulfurization
  • Preparation: Transfer 1.0 mmol of the dried intermediate to a 10 mL microwave-safe glass vial equipped with a magnetic stir bar.

  • Reagent Addition: Add 3 mL of deionized water and 2.0 mmol of aqueous TBHP (70% in water). Seal the vial with a Teflon-lined crimp cap.

  • Microwave Parameters: Irradiate in a single-mode microwave synthesizer.

    • Temperature: 80 °C (Dynamic power modulation)

    • Max Power: 150 W

    • Time: 15 minutes

    • Cooling: On (Air jet)

  • Self-Validation Checkpoint: Upon completion and cooling, the reaction mixture should transition from a heterogeneous suspension to a clear solution, followed by the rapid precipitation of the product. If the solution remains clear, the cyclodesulfurization is incomplete.

  • Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol to afford pure 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine.

Troubleshooting Guide & Causality Analysis

Q: Why am I observing the 1,3,4-thiadiazol-2-amine side product instead of the desired oxadiazole? A: Causality: The cyclization of acylthiosemicarbazides proceeds via two competing pathways: the loss of H₂S to form oxadiazoles, or the loss of H₂O to form thiadiazoles. Under purely thermal dehydrating conditions (e.g., POCl₃), thiadiazole formation is thermodynamically favored [2]. To drive the reaction toward the 1,3,4-oxadiazol-2-amine, an oxidative desulfurization approach is mandatory. Utilizing an oxidant like TBHP under microwave irradiation facilitates the specific elimination of sulfur, ensuring near-perfect chemoselectivity for the oxadiazole core.

Q: How does microwave irradiation specifically improve this transformation compared to conventional reflux? A: Causality: Conventional convective heating relies on thermal conduction through the vessel walls, which is slow and can lead to localized degradation of the pyrazole ring. Microwave synthesis provides direct, uniform dielectric heating of the polar solvent (water) and the highly polar thiosemicarbazide intermediate [1]. This rapid energy transfer overcomes the high activation energy barrier for intramolecular ring closure instantly, reducing reaction times from 8 hours to 15 minutes while minimizing thermal degradation.

Q: My product yields are plateauing around 50% despite increasing the microwave power. How can I optimize this? A: Causality: Increasing microwave power indiscriminately leads to localized superheating, which causes premature thermal decomposition of the TBHP oxidant before cyclization can complete. Instead of increasing power, utilize the dynamic power modulation setting on your microwave reactor to strictly hold the temperature at 80 °C. Additionally, verify that the stoichiometry of the oxidant is sufficient (minimum 2.0 equivalents) to fully drive the desulfurization.

Q: What causes pressure spikes in the microwave reactor during this synthesis, and how can they be mitigated? A: Causality: Pressure spikes are caused by the rapid evolution of H₂S gas (or its oxidized byproducts) during the ring-closure event. To mitigate this, ensure the vial headspace is at least 50% of the total volume to accommodate gas evolution safely. Set a strict pressure limit (e.g., 15 bar) on the microwave software to automatically throttle the power if gas evolution becomes too rapid.

Frequently Asked Questions (FAQs)

Q: Can I use a direct one-pot synthesis from the carboxylic acid without isolating the intermediate? A: While one-pot syntheses are reported in literature[3], the presence of coupling reagents (like HATU) and organic bases in the reaction mixture can competitively absorb microwave energy and interfere with the oxidative cyclization step. Isolating the acylthiosemicarbazide intermediate ensures that the microwave step occurs in a clean, aqueous environment, maximizing the yield and purity of the final pyrazole-oxadiazole hybrid.

Q: Can I scale up this microwave protocol from 1 mmol to 50 mmol? A: Direct linear scale-up in a single-mode microwave reactor is limited by the penetration depth of the microwaves (typically 2–3 centimeters). For a 50 mmol scale, you must transition to a continuous-flow microwave reactor or use a multimode batch reactor equipped with rigorous internal temperature monitoring (e.g., a fiber-optic probe) to prevent thermal runaway.

Q: What is the best solvent system for this specific pyrazole-oxadiazole synthesis? A: While traditional methods use toxic solvents like DMF or DMSO, recent green chemistry protocols demonstrate that water is the superior solvent for TBHP-mediated microwave synthesis [1]. The high dielectric constant of water makes it an exceptional microwave absorber, facilitating rapid heating. Furthermore, the final oxadiazole product typically precipitates directly out of the aqueous phase upon cooling, eliminating the need for complex chromatographic purification.

References

  • Microwave‐Assisted TBHP‐Mediated Synthesis of 2‐Amino‐1,3,4‐oxadiazoles in Water Source: ResearchGate URL
  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications Source: Open Medicinal Chemistry Journal URL
  • Source: National Institutes of Health (NIH)

Validation & Comparative

A Senior Application Scientist's Guide to Spectroscopic Validation: 1H and 13C-NMR of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and medicinal chemists, nuclear magnetic resonance (NMR) spectroscopy remains the most powerful tool for the elucidation of molecular structures. This guide provides an in-depth, experience-driven approach to the validation of the 1H and 13C-NMR spectra of the heterocyclic compound 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine, a scaffold of interest in medicinal chemistry due to the prevalence of pyrazole and 1,3,4-oxadiazole moieties in pharmacologically active agents.[1][2][3][4]

This document is not a mere recitation of steps but a strategic guide that emphasizes the "why" behind the "how," ensuring that the acquired data is not only accurate but also defensible.

The Strategic Importance of NMR Validation

Experimental Protocol: Acquiring High-Quality NMR Spectra

The quality of the final data is intrinsically linked to the care taken during sample preparation and instrument setup. The following protocol is designed to yield high-resolution spectra suitable for unambiguous structural elucidation.

1. Sample Preparation:

  • Solvent Selection: The choice of solvent is critical, especially for a molecule containing an amine group, as the chemical shift of the -NH2 protons is highly dependent on the solvent's hydrogen-bonding capacity.[5][6][7][8] Dimethyl sulfoxide-d6 (DMSO-d6) is a recommended starting point. Its ability to form hydrogen bonds will slow down the exchange of the amine protons, often resulting in a broader, but observable, signal. For comparison, a less polar, aprotic solvent like chloroform-d (CDCl3) can also be used, though the amine protons may exchange more rapidly, leading to a very broad or even unobservable signal.

  • Concentration: Aim for a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent. This concentration is typically sufficient to obtain a good signal-to-noise ratio in a reasonable timeframe without leading to significant line broadening due to aggregation.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C-NMR, with its signal set to 0.00 ppm.

2. NMR Instrument Parameters:

The following are starting parameters for a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.

Parameter1H-NMR13C-NMR
Pulse Program zg30zgpg30
Number of Scans 16-321024-2048
Relaxation Delay 2.0 s2.0 s
Acquisition Time 3-4 s1-2 s
Spectral Width -2 to 12 ppm-10 to 200 ppm
Temperature 298 K298 K

Rationale for Parameter Choices:

  • A 30-degree pulse angle (zg30) for 1H-NMR is a good compromise between signal intensity and allowing for a shorter relaxation delay.

  • For 13C-NMR, a proton-decoupled pulse program (zgpg30) is standard to simplify the spectrum to single lines for each unique carbon.

  • The number of scans for 13C-NMR is significantly higher due to the low natural abundance of the 13C isotope.

Data Analysis and Validation: A Step-by-Step Interpretation

The core of the validation process lies in the detailed analysis of the acquired spectra, comparing the experimental data with theoretically expected values derived from established chemical shift ranges of related structural motifs.

Predicted 1H-NMR Spectrum (in DMSO-d6):

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
-NH2 (Amine) 7.0 - 8.0Broad Singlet2HThe chemical shift of amine protons is highly variable and concentration-dependent. In DMSO-d6, hydrogen bonding will lead to a downfield shift and broadening.
-CH (Pyrazole) 6.3 - 6.7Singlet1HThe proton on the pyrazole ring is in an electron-rich environment. Its chemical shift will be influenced by the adjacent nitrogen atoms and the substitution pattern.
N-CH3 (Pyrazole) 3.8 - 4.2Singlet3HThe methyl group attached to the pyrazole nitrogen is expected to be deshielded due to the electronegativity of the nitrogen atom.
C-CH3 (Pyrazole) 2.2 - 2.6Singlet3HThe methyl group attached to the pyrazole carbon will be less deshielded than the N-methyl group.

Predicted 13C-NMR Spectrum (in DMSO-d6):

Carbon AssignmentPredicted Chemical Shift (ppm)Rationale
C=O (Oxadiazole) 160 - 165The two carbons of the 1,3,4-oxadiazole ring are expected in this region, with the carbon attached to the amine group being slightly more shielded.[9][10][11][12]
C-NH2 (Oxadiazole) 155 - 160The two carbons of the 1,3,4-oxadiazole ring are expected in this region, with the carbon attached to the amine group being slightly more shielded.[9][10][11][12]
C-pyrazole (attached to oxadiazole) 140 - 145The quaternary carbon of the pyrazole ring attached to the oxadiazole will be significantly deshielded.
C-CH3 (pyrazole) 145 - 150The carbon of the pyrazole ring bearing the methyl group.
CH (pyrazole) 105 - 110The CH carbon of the pyrazole ring is expected to be relatively shielded.
N-CH3 (pyrazole) 35 - 40The N-methyl carbon will be in a typical range for methyl groups attached to nitrogen.
C-CH3 (pyrazole) 10 - 15The C-methyl carbon will appear in the aliphatic region.

Validation Workflow:

The following diagram illustrates the systematic workflow for the validation of the NMR spectra.

Sources

Analytical Comparison Guide: IR Spectroscopy Modalities for 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine (CAS: 1170460-87-3) is a highly functionalized heterocyclic molecule containing both a pyrazole and an oxadiazole ring. In pharmaceutical development, confirming the structural integrity of such complex scaffolds is critical. This guide provides a mechanistic comparison of the two primary infrared (IR) spectroscopy modalities—Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Transmission—to establish a robust analytical framework for this compound.

Mechanistic Grounding & Vibrational Causality

To accurately interpret the IR spectrum of this compound, we must deconstruct its functional groups and understand the physical causality behind their vibrational modes:

  • Primary Amine (-NH₂): Located on the oxadiazole ring, this group exhibits distinct symmetric and asymmetric N-H stretching vibrations in the 3100–3350 cm⁻¹ region[1]. Because amines actively participate in intermolecular hydrogen bonding, the exact wavenumber and peak broadness are highly sensitive to the sample's solid-state packing and crystalline form[2].

  • 1,3,4-Oxadiazole Ring: The cyclic ether and imine components produce strong C=N stretching (1590–1650 cm⁻¹) and characteristic C-O-C stretching (1040–1190 cm⁻¹)[1].

  • 1,5-Dimethyl-1H-Pyrazole Ring: The heteroaromatic pyrazole system contributes overlapping C=N and C=C stretching modes around 1550 cm⁻¹, while the two methyl groups yield aliphatic C-H stretches just below 3000 cm⁻¹[2].

Comparative Analysis: ATR-FTIR vs. KBr Pellet

When selecting an analytical modality, the physical chemistry of the technique dictates the data quality and potential artifacts.

  • ATR-FTIR: This technique relies on the total internal reflection of the IR beam within a high-refractive-index crystal (e.g., diamond). The beam penetrates only a few micrometers into the sample, meaning no dilution is required[3]. However, because penetration depth is wavelength-dependent, peaks at lower wavenumbers will artificially appear more intense than those at higher wavenumbers[3].

  • KBr Pellet (Transmission): The sample is homogeneously dispersed in an IR-transparent salt matrix. This method adheres strictly to the Beer-Lambert law, providing classic, high-fidelity transmission spectra with consistent relative peak intensities[4]. The critical drawback is that KBr is highly hygroscopic; absorbed atmospheric moisture can create a broad O-H stretch that masks the vital N-H stretching region of our target compound[4].

Table 1: Performance Comparison for Heterocyclic Amines
ParameterATR-FTIRKBr Pellet (Transmission)
Sample Preparation None (Direct application)High (Grinding and vacuum pressing)
Spectral Fidelity Wavelength-dependent intensity shiftsTrue transmission (Beer-Lambert adherence)
Moisture Interference MinimalHigh (KBr absorbs atmospheric H₂O)
Primary Use Case Rapid QA/QC, High-throughput screeningQuantitative reference library building

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning each workflow contains internal checks to prevent false data acquisition.

Protocol A: ATR-FTIR Workflow
  • Background Validation: Before applying the sample, collect a background spectrum (64 scans, 4 cm⁻¹ resolution) on the empty diamond crystal. Validation Check: Ensure the baseline at 4000 cm⁻¹ is flat and free of residual organic peaks to confirm crystal cleanliness.

  • Sample Application: Place approximately 2–5 mg of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine powder directly onto the crystal[3].

  • Pressure Application: Lower the pressure anvil and apply up to 75 psi to ensure intimate optical contact between the crystal and the solid particles[3].

  • Spectral Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Apply an automated ATR correction algorithm to normalize the wavelength-dependent penetration depth.

Protocol B: KBr Pellet Transmission Workflow
  • Matrix Validation (Blank Check): Press a pellet of pure, IR-grade KBr. Run a background scan. Validation Check: The spectrum must show >95% transmittance across the board, with no broad O-H peak at 3400 cm⁻¹. If moisture is detected, bake the KBr at 110°C for 2 hours before proceeding.

  • Homogeneous Dispersion: Weigh 1 mg of the target compound and 100 mg of dry KBr (1:100 ratio). Grind intimately in an agate mortar for 3–5 minutes until a homogeneous, fine powder is achieved[4].

  • Vacuum Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum for 2 minutes to remove trapped air, then apply 10 tons of pressure for 5 minutes to fuse the KBr into a transparent glass-like disc[4].

  • Spectral Acquisition: Place the pellet in the transmission holder and acquire the spectrum (64 scans, 4000 to 400 cm⁻¹).

Reference Data: Expected IR Spectral Profile

Based on the structural functional groups of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine, the following quantitative peak assignments serve as a reference library for validation[1],[2].

Table 2: Quantitative IR Peak Assignments
Wavenumber Region (cm⁻¹)Vibrational ModeFunctional Group OriginIntensity
3250 – 3350 N-H Stretching (Sym & Asym)Primary Amine (-NH₂)Medium / Broad
3100 – 3150 C-H Stretching (Aromatic)Pyrazole RingWeak
2850 – 2950 C-H Stretching (Aliphatic)Methyl Groups (-CH₃)Weak to Medium
1590 – 1650 C=N Stretching1,3,4-Oxadiazole RingStrong
1550 – 1590 C=C / C=N StretchingPyrazole RingMedium to Strong
1350 – 1450 C-H BendingMethyl Groups (-CH₃)Medium
1040 – 1190 C-O-C Stretching1,3,4-Oxadiazole RingStrong

Workflow Visualization

G Start Sample: 5-(1,5-dimethyl-1H-pyrazol-3-yl) -1,3,4-oxadiazol-2-amine split Select IR Modality Start->split ATR ATR-FTIR Workflow split->ATR High Throughput KBr KBr Pellet Workflow split->KBr High Sensitivity ATR_Step1 Direct Application to Diamond Crystal ATR->ATR_Step1 KBr_Step1 Grind with IR-grade KBr (1:100 ratio) KBr->KBr_Step1 ATR_Step2 Apply 75 psi Pressure (Ensure Contact) ATR_Step1->ATR_Step2 Data Spectral Acquisition (4000-400 cm⁻¹, 64 scans) ATR_Step2->Data KBr_Step2 Press under Vacuum (10 Tons, 5 mins) KBr_Step1->KBr_Step2 KBr_Step2->Data Validate Self-Validation: Baseline & Signal-to-Noise Check Data->Validate

Figure 1: Comparative workflow for ATR-FTIR vs. KBr pellet IR spectroscopy.

References

  • Design and synthesis of newer 5-aryl-N-(naphthalen-2-yl)
  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?
  • Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)
  • Source: JASCO Inc (jascoinc.com)

Sources

A Strategic Guide to Benchmarking the Biological Activity of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for benchmarking the biological activity of the novel heterocyclic compound, 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine. While specific experimental data for this exact molecule is not yet extensively published, this document outlines the essential experimental protocols and comparative strategies based on the known bioactivities of closely related pyrazole and 1,3,4-oxadiazole derivatives. The methodologies detailed herein are designed to deliver robust and reproducible data, enabling a thorough evaluation of its therapeutic potential against established benchmarks.

The core structure of the target compound, a hybrid of pyrazole and 1,3,4-oxadiazole moieties, suggests a strong potential for a diverse range of pharmacological activities. Both pyrazoles and 1,3,4-oxadiazoles are privileged scaffolds in medicinal chemistry, known to exhibit significant antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide will focus on establishing a rigorous in-vitro and in-vivo screening cascade to elucidate the bio-activity of this promising molecule.

Antimicrobial Activity Benchmarking

The prevalence of antimicrobial resistance necessitates the discovery of new chemical entities with potent antibacterial and antifungal properties.[4] The pyrazole-oxadiazole scaffold has shown considerable promise in this area. This section details a standardized approach to benchmark the antimicrobial efficacy of our target compound.

Rationale for Benchmark Selection

To contextualize the antimicrobial activity, it is crucial to compare the test compound against clinically relevant and widely used antibiotics. For a broad-spectrum analysis, we will use:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic effective against both Gram-positive and Gram-negative bacteria.

  • Ampicillin: A beta-lactam antibiotic commonly used against Gram-positive bacteria.[5]

  • Fluconazole: A standard antifungal agent.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. We will employ the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Experimental Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized microbial inoculum (0.5 McFarland) C Inoculate 96-well plates with microbial suspension A->C B Prepare serial dilutions of test compound and benchmarks D Add serially diluted compounds to wells B->D C->D E Incubate plates at 37°C for 18-24 hours D->E F Visually assess for turbidity (microbial growth) E->F G Determine the lowest concentration with no visible growth (MIC) F->G cluster_prep Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis A Acclimatize rats and divide into groups B Administer test compound, benchmarks, or vehicle orally A->B C Inject 1% carrageenan into the sub-plantar region of the right hind paw B->C D Measure paw volume at 0, 1, 2, 3, and 4 hours post-carrageenan C->D E Calculate the percentage inhibition of edema D->E F Statistical analysis (e.g., ANOVA) E->F cluster_prep Cell Culture & Treatment cluster_assay MTT Reaction cluster_analysis Data Analysis A Seed cancer cells in 96-well plates B Incubate for 24 hours to allow attachment A->B C Treat cells with various concentrations of the test compound and Doxorubicin B->C D Incubate for 48 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours to allow formazan crystal formation E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H I Calculate cell viability and IC50 values H->I

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Lines:

    • MCF-7 (Human breast adenocarcinoma)

    • A549 (Human lung carcinoma)

    • HeLa (Human cervical cancer)

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with serial dilutions of the test compound and doxorubicin for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Exemplary Comparative Data for Related Pyrazole-Oxadiazole Analogs

The following table provides hypothetical IC50 values for the target compound and published data for a related analog.

CompoundMCF-7 (IC50, µM)A549 (IC50, µM)HeLa (IC50, µM)
Target Compound (Hypothetical) 15.222.518.9
Analog C (Published Data)[6] 12.819.716.4
Doxorubicin0.81.20.9

Conclusion and Future Directions

This guide provides a foundational strategy for the comprehensive biological benchmarking of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine. By employing standardized protocols and clinically relevant benchmarks, researchers can generate high-quality, comparable data to assess its potential as a novel therapeutic agent. The exemplary data from related analogs suggest that this class of compounds holds significant promise.

Further investigations should focus on elucidating the specific mechanisms of action. For anti-inflammatory activity, in-vitro COX-1/COX-2 inhibition assays would be a logical next step. For anticancer activity, studies on apoptosis induction, cell cycle arrest, and specific kinase inhibition would provide valuable insights. The systematic approach outlined in this guide will undoubtedly pave the way for a thorough understanding of the pharmacological profile of this novel pyrazole-oxadiazole hybrid.

References

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PMC. Available at: [Link]

  • 1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues. PLOS. Available at: [Link]

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. Available at: [Link]

  • Antimicrobial Evaluation, Synthesis, and Characterization of Some 1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives. ResearchGate. Available at: [Link]

  • 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLOS. Available at: [Link]

  • Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies. PubMed. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. IJPSR. Available at: [Link]

  • Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. MDPI. Available at: [Link]

  • Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. ResearchGate. Available at: [Link]

  • COMPUTATIONAL AND PHARMACOLOGICAL EVALUATION OF HETEROCYCLIC 1,3,4-OXADIAZOLE AND PYRAZOLES NOVEL DERIVATIVES FOR TOXICITY ASSES. Farmacia Journal. Available at: [Link]

  • Current status of pyrazole and its biological activities. PMC. Available at: [Link]

  • ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. IJMSPR. Available at: [Link]

  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. JOCPR. Available at: [Link]

  • A Review on Anticancer Activity of 1, 3, 4-oxadiazole. Neliti. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. PMC. Available at: [Link]

  • New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study. PMC. Available at: [Link]

  • 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]

  • TNF-α and IL-1β inhibitors, 3, 5-disubstituted-4, 5-dihydro-1H-pyrazoles. Allied Academies. Available at: [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link]

  • In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. MDPI. Available at: [Link]

  • Synthesis and screening of some novel 1-((5-phenyl-1,3,4- oxadiazol-2-yl)methyl). ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c]tr[4][5][7]iazin-6-one Derivatives. PMC. Available at: [Link]

  • Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents. PMC. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents often leads to the exploration of heterocyclic compounds, with the pyrazole and 1,3,4-oxadiazole moieties being prominent scaffolds due to their diverse biological activities.[1][2] The title compound, 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine, represents a promising candidate for further investigation, combining the structural features of both heterocycles. This guide provides a comparative analysis of two plausible synthetic routes to this molecule, offering insights into the strategic considerations and experimental methodologies involved.

Introduction to the Target Molecule

5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine is a molecule of interest in medicinal chemistry due to the established pharmacological profiles of its constituent pyrazole and 2-amino-1,3,4-oxadiazole rings. The pyrazole core is a key feature in several approved drugs, while the 2-amino-1,3,4-oxadiazole scaffold is known for its broad spectrum of biological activities, including antimicrobial and anticancer properties. The efficient and scalable synthesis of this target molecule is therefore a critical step in enabling its further biological evaluation.

Comparative Analysis of Synthetic Routes

Two primary retrosynthetic approaches are considered for the synthesis of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine, both commencing from the readily available 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. The key distinction between the routes lies in the strategy for constructing the 2-amino-1,3,4-oxadiazole ring.

Route A: The Acyl Semicarbazide Pathway

This route proceeds via the formation of an acyl semicarbazide intermediate, which is subsequently cyclized to the desired 2-amino-1,3,4-oxadiazole.

graph "Route_A" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="1,5-Dimethyl-1H-pyrazole-\n3-carboxylic acid"]; B [label="1,5-Dimethyl-1H-pyrazole-\n3-carbonyl chloride"]; C [label="1,5-Dimethyl-1H-pyrazole-\n3-carbohydrazide"]; D [label="Acyl Semicarbazide\nIntermediate"]; E [label="5-(1,5-Dimethyl-1H-pyrazol-3-yl)-\n1,3,4-oxadiazol-2-amine"];

A -> B [label="SOCl2 or (COCl)2"]; B -> C [label="Hydrazine Hydrate"]; C -> D [label="Potassium Cyanate,\nAcid"]; D -> E [label="Dehydrative Cyclization\n(e.g., POCl3)"]; }

Caption: Synthetic pathway for Route A.

Route B: The Acyl Thiosemicarbazide Pathway

This alternative and often preferred route involves the preparation of an acyl thiosemicarbazide, which undergoes cyclodesulfurization to yield the target 2-amino-1,3,4-oxadiazole.

graph "Route_B" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="1,5-Dimethyl-1H-pyrazole-\n3-carboxylic acid"]; B [label="1,5-Dimethyl-1H-pyrazole-\n3-carbonyl chloride"]; C [label="1,5-Dimethyl-1H-pyrazole-\n3-carbohydrazide"]; D [label="Acyl Thiosemicarbazide\nIntermediate"]; E [label="5-(1,5-Dimethyl-1H-pyrazol-3-yl)-\n1,3,4-oxadiazol-2-amine"];

A -> B [label="SOCl2 or (COCl)2"]; B -> C [label="Hydrazine Hydrate"]; C -> D [label="Potassium Thiocyanate,\nAcid"]; D -> E [label="Cyclodesulfurization\n(e.g., Tosyl Chloride,\nPyridine or EDCI)"]; }

Caption: Synthetic pathway for Route B.

Performance Comparison

ParameterRoute A (Acyl Semicarbazide)Route B (Acyl Thiosemicarbazide)
Starting Material 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid1,5-Dimethyl-1H-pyrazole-3-carboxylic acid
Key Intermediate Acyl SemicarbazideAcyl Thiosemicarbazide
Cyclization Method Dehydrative CyclizationCyclodesulfurization
Typical Reagents POCl₃, SOCl₂, PPh₃Tosyl Chloride/Pyridine, EDCI, I₂
Reported Yields Moderate to GoodGood to Excellent[2]
Reaction Conditions Often requires harsh dehydrating agentsGenerally milder conditions
Advantages Utilizes readily available reagentsHigher yields, milder conditions, good regioselectivity[3]
Disadvantages Can involve harsh and corrosive reagentsPotential for sulfur-containing byproducts

Experimental Protocols

Synthesis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide (Common Intermediate)
  • Acid Chloride Formation: To a solution of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in a suitable solvent (e.g., toluene or CH₂Cl₂), add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.[4]

  • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride.

  • Hydrazide Formation: Dissolve the crude acid chloride in a suitable solvent (e.g., THF or CH₂Cl₂) and add this solution dropwise to a stirred solution of hydrazine hydrate (2.0 eq) in the same solvent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford 1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

Route A: From Acyl Semicarbazide
  • Acyl Semicarbazide Formation: To a solution of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide (1.0 eq) in water containing a small amount of acid (e.g., HCl), add a solution of potassium cyanate (1.1 eq) in water.

  • Stir the mixture at room temperature for 12-24 hours.

  • The precipitated acyl semicarbazide can be collected by filtration, washed with water, and dried.

  • Dehydrative Cyclization: To the acyl semicarbazide (1.0 eq), add phosphorus oxychloride (POCl₃) (excess) slowly at 0 °C.

  • Heat the reaction mixture at reflux for 2-4 hours.

  • After cooling, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaHCO₃ or NH₄OH).

  • The precipitated product can be collected by filtration, washed with water, and purified by recrystallization.

Route B: From Acyl Thiosemicarbazide
  • Acyl Thiosemicarbazide Formation: To a solution of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide (1.0 eq) in a suitable solvent (e.g., ethanol or methanol), add a solution of potassium thiocyanate (1.1 eq) in water, followed by the addition of concentrated hydrochloric acid (catalytic amount).

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature. The precipitated acyl thiosemicarbazide is collected by filtration, washed with water, and dried.

  • Cyclodesulfurization:

    • Method 1 (Tosyl Chloride/Pyridine): Dissolve the acyl thiosemicarbazide (1.0 eq) in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride (1.1 eq) portion-wise.[2] Stir the reaction at room temperature for 2-4 hours. Pour the reaction mixture into ice-water. The precipitate is filtered, washed with water, and recrystallized.

    • Method 2 (EDCI): To a solution of the acyl thiosemicarbazide (1.0 eq) in a suitable solvent like DMSO, add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.2 eq).[3] Heat the mixture at 60-80 °C for 2-4 hours. After completion, pour the reaction mixture into water and extract the product with a suitable organic solvent.

Discussion and Recommendation

Both routes offer viable pathways to the target molecule. However, Route B, the acyl thiosemicarbazide pathway, is generally recommended for several reasons. The cyclodesulfurization of acyl thiosemicarbazides to 2-amino-1,3,4-oxadiazoles is a well-established and high-yielding reaction.[2][5] The use of milder reagents for cyclization, such as tosyl chloride in pyridine or EDCI, avoids the harsh and often hazardous conditions associated with dehydrating agents like POCl₃ used in Route A.[3] The regioselectivity of the cyclization in Route B is also typically excellent, leading to the desired 2-amino-1,3,4-oxadiazole with minimal side products.[3]

While Route A is a classical approach, the potential for lower yields and the handling of corrosive reagents make it a less favorable option for larger-scale synthesis. The one-pot synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles under microwave irradiation from acid chlorides, hydrazine hydrate, and isothiocyanates also presents a compelling, modern alternative that could be adapted for this specific target, potentially offering improved efficiency and reduced reaction times.[6][7]

Conclusion

The synthesis of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine can be effectively achieved through multiple synthetic strategies. A thorough comparison suggests that a route proceeding via an acyl thiosemicarbazide intermediate (Route B) offers significant advantages in terms of yield, reaction conditions, and safety. This guide provides the foundational knowledge and experimental frameworks to enable researchers to efficiently synthesize this promising heterocyclic compound for further biological and pharmacological investigation.

References

  • Niu, P., Kang, J., Tian, X., Song, L., Liu, H., Wu, J., Yu, W., & Chang, J. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 80(2), 1018–1024. [Link][1][8]

  • Piatnitski Chekler, E. L., et al. (2008). Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles. Organic Letters, 10(15), 3327–3330. [Link]

  • Yang, Z., et al. (2021). Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Bioorganic & Medicinal Chemistry Letters, 52, 128387. [Link]

  • Wang, X., et al. (2019). A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. Molecules, 24(8), 1549. [Link]

  • Patel, K. D., Vekariya, R. H., & Patel, H. D. (2015). A One Pot, Solvent Free and Catalyst Free Synthesis of Substituted 2-Amino-5-Aryl-1,3,4-Oxadiazoles under Microwave Irradiation. Current Microwave Chemistry, 2(2), 133-141. [Link]

  • Vahedi, H., Lari, J., Bavand, A., & Ameri, B. (2012). Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. Asian Journal of Chemistry, 24(1), 443-445. [Link]

  • Bollikolla, H. B., & Akula, A. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-274. [Link]

  • Wang, G., et al. (2017). Ultrasound-assisted synthesis of 2-amino-1,3,4-oxadiazoles through NBS-mediated oxidative cyclization of semicarbazones. Synthetic Communications, 47(15), 1424-1430. [Link]

  • Lee, K.-J., & Kim, J. N. (2012). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 77(24), 11251–11257. [Link]

  • Patel, K. D., Vekariya, R. H., & Patel, H. D. (2015). A One Pot, Solvent Free and Catalyst Free Synthesis of Substituted 2-Amino-5-Aryl-1,3,4-Oxadiazoles under Microwave Irradiation. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Establishing a Primary Reference Standard for 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides a comprehensive framework for the synthesis, characterization, and establishment of an in-house primary reference standard for the novel heterocyclic compound, 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine. In the absence of a commercially available certified reference material (CRM) from pharmacopeial bodies such as the U.S. Pharmacopeia (USP) or European Pharmacopoeia (EP) for this specific molecule, establishing a well-characterized in-house standard is a critical step for ensuring the accuracy and reproducibility of experimental results.[1]

This document will delve into the rationale behind the chosen synthetic and analytical methodologies, providing not just protocols but also the scientific reasoning to empower researchers to confidently produce and qualify their own reference material.

The Imperative for a Primary Reference Standard

A primary reference standard is a substance of the highest possible purity, extensively characterized to be unequivocally the correct compound.[1] It serves as the benchmark against which subsequent batches of the material are compared, ensuring consistency in research and development. For novel compounds like 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine, the establishment of such a standard is a foundational requirement for:

  • Accurate Bioassay Results: Ensuring that the observed biological activity is attributable to the compound of interest and not to impurities.

  • Method Validation: Serving as the comparator for the validation of analytical methods as per ICH Q2(R1) guidelines.

  • Quality Control: Maintaining batch-to-batch consistency in manufacturing and research applications.

  • Regulatory Submissions: Providing the necessary characterization data for regulatory filings with bodies like the FDA and EMA.[2][3]

Proposed Synthesis of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established area of heterocyclic chemistry. The proposed synthetic route for the title compound involves the cyclization of a suitable precursor, which itself is derived from a pyrazole starting material. A plausible and efficient method involves the reaction of a pyrazole-derived carbohydrazide with cyanogen bromide or a similar cyclizing agent.

Synthetic Workflow

A 1,5-dimethyl-1H-pyrazole-3-carboxylic acid B Esterification (e.g., SOCl2, MeOH) A->B C Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate B->C D Hydrazinolysis (e.g., Hydrazine hydrate) C->D E 1,5-dimethyl-1H-pyrazole-3-carbohydrazide D->E F Cyclization (e.g., Cyanogen bromide) E->F G 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine F->G

Caption: Proposed synthetic workflow for 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide

  • To a solution of methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (3-5 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent like ethanol to yield the pure carbohydrazide.

Step 2: Synthesis of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine

  • Dissolve 1,5-dimethyl-1H-pyrazole-3-carbohydrazide (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add a solution of cyanogen bromide (1.1 equivalents) in the same solvent dropwise at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Neutralize the reaction mixture with a suitable base, such as sodium bicarbonate solution.

  • The precipitated product can be collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization or column chromatography to obtain a highly pure product suitable for characterization as a primary reference standard.

Comprehensive Characterization of the In-House Primary Reference Standard

To qualify a batch of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine as a primary reference standard, a battery of orthogonal analytical techniques must be employed to confirm its identity, structure, purity, and other critical physicochemical properties.[1][4]

Characterization Workflow

A Synthesized & Purified Compound B Structural Elucidation A->B C Purity Assessment A->C D Physicochemical Characterization A->D E 1H & 13C NMR B->E F High-Resolution Mass Spectrometry (HRMS) B->F G FTIR Spectroscopy B->G H HPLC (Purity & Impurity Profiling) C->H I Elemental Analysis (CHN) C->I J Melting Point D->J K Qualified In-House Primary Reference Standard E->K F->K G->K H->K I->K J->K

Caption: Analytical workflow for the qualification of an in-house primary reference standard.

Expected Analytical Data

The following table summarizes the expected analytical data for 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine based on its chemical structure and data from analogous compounds.

Analytical Technique Expected Results
1H NMR (DMSO-d6, 400 MHz)δ (ppm): ~7.5-8.0 (s, 2H, -NH2), ~6.5 (s, 1H, pyrazole C4-H), ~3.8 (s, 3H, N-CH3), ~2.3 (s, 3H, C-CH3)
13C NMR (DMSO-d6, 100 MHz)Expected signals for 2 methyl carbons, 4 aromatic/heterocyclic carbons, and 1 quaternary carbon.
High-Resolution Mass Spectrometry (HRMS) Calculated m/z for C7H10N5O [M+H]+: 180.0880. Found: within 5 ppm of calculated value.
FTIR (KBr) ν (cm-1): ~3300-3100 (N-H stretching), ~1650 (C=N stretching), ~1550 (N-H bending)
HPLC Purity >99.5% (by peak area normalization)
Elemental Analysis Calculated for C7H9N5O: C, 46.92%; H, 5.06%; N, 39.09%. Found: within ±0.4% of calculated values.
Melting Point Sharp melting point range, indicating high purity.
Detailed Analytical Protocols

Protocol 1: NMR Spectroscopy for Structural Confirmation

  • Objective: To confirm the chemical structure of the synthesized compound.

  • Procedure:

    • Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the spectra and assign the observed chemical shifts, coupling constants, and integrations to the expected protons and carbons of the molecule.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

  • Objective: To confirm the elemental composition and molecular weight of the compound.

  • Procedure:

    • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

    • Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI) in positive ion mode.

    • Acquire the mass spectrum and determine the accurate mass of the protonated molecular ion [M+H]+.

    • Compare the measured mass to the theoretically calculated mass for the expected molecular formula (C7H9N5O). The mass error should be less than 5 ppm.

Protocol 3: HPLC for Purity Assessment

  • Objective: To determine the purity of the compound and identify any impurities.

  • Procedure:

    • Chromatographic Conditions (starting point):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: A suitable gradient from 5% to 95% B over 20-30 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm.

    • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol) at a concentration of ~1 mg/mL.

    • Analysis: Inject the sample and record the chromatogram.

    • Calculation: Calculate the purity by peak area normalization, assuming all components have a similar response factor at the detection wavelength.

Comparison with Standard Reference Materials: A Practical Approach

As previously stated, a formal CRM for 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine is not available. Therefore, the "comparison" in this context is with the concept and quality attributes of a reference standard. The data generated through the comprehensive characterization outlined above becomes the benchmark for this compound.

Table for Comparison of a Synthesized Batch to the Qualified In-House Reference Standard

Test Acceptance Criteria for In-House Reference Standard Results for a New Batch Pass/Fail
Appearance White to off-white crystalline solidConformsPass
Identification by FTIR The IR spectrum of the new batch should be superimposable with that of the in-house reference standard.SuperimposablePass
Identification by HPLC The retention time of the major peak in the new batch should match that of the in-house reference standard (± 2%).MatchesPass
Purity by HPLC ≥ 99.5%[Insert Value][Pass/Fail]
Individual Impurity by HPLC ≤ 0.10%[Insert Value][Pass/Fail]
Total Impurities by HPLC ≤ 0.5%[Insert Value][Pass/Fail]

Conclusion

The establishment of a well-characterized in-house primary reference standard for 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine is a non-negotiable prerequisite for any meaningful research or development involving this compound. By following the proposed synthesis and rigorous analytical characterization protocols detailed in this guide, researchers can ensure the quality, consistency, and reliability of their work. This approach aligns with regulatory expectations and upholds the principles of scientific integrity, providing a solid foundation for the generation of accurate and defensible data.

References

  • European Medicines Agency. (2004). Guideline on the Chemistry of New Active Substances. Retrieved from [Link]

  • MRIGlobal. (2024, January 29). Reference Standards in the Pharmaceutical Industry. Retrieved from [Link]

  • Cambrex. (n.d.). Qualified reference standards: Setting the standard for product quality. Retrieved from [Link]

  • ICH. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

  • European Medicines Agency. (2016, November 15). Guideline on the chemistry of active substances. Retrieved from [Link]

Sources

Safety Operating Guide

5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine

As a Senior Application Scientist, I frequently see drug development laboratories utilize nitrogen-rich heterocycles as essential building blocks for kinase inhibitors and other targeted therapeutics. However, the unique chemical architecture of these compounds demands rigorous, mechanistic-driven disposal protocols.

This guide provides a comprehensive, step-by-step logistical and safety plan for the proper disposal of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine . By understanding the causality behind these procedures, your laboratory can ensure absolute compliance with environmental regulations while safeguarding personnel.

Chemical Profiling & Mechanistic Hazard Assessment

To dispose of a chemical safely, we must first understand how its molecular structure dictates its reactivity[1]. 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine (CAS: 1170460-87-3) is characterized by three distinct functional motifs:

  • A Primary Amine (-NH2): Imparts basicity and acts as a nucleophile.

  • A Pyrazole Ring: A nitrogen-dense aromatic system.

  • An Oxadiazole Ring: An electron-deficient heterocycle.

The Causality of Incompatibility: With a molecular formula of C7H9N5O, this compound has a remarkably high nitrogen content (~39% by mass). While stable under ambient conditions, mixing nitrogen-rich heterocycles with strong oxidizers (e.g., nitric acid, peroxides) in a waste container can lead to rapid N-oxidation and ring cleavage. This exothermic reaction evolves nitrogen gas ( N2​ ) and nitrogen oxides ( NOx​ ), which can catastrophically over-pressurize a sealed waste container. Furthermore, the basic amine group will undergo exothermic salt formation if indiscriminately mixed with strong acids.

Table 1: Chemical & Hazard Profile Summary
Property / IdentifierDetailDisposal Implication
CAS Number 1170460-87-3Essential for accurate hazardous waste labeling.
Molecular Formula C7H9N5OHigh nitrogen content; avoid oxidizing waste streams.
GHS Hazard Codes H315, H319, H336Requires gloves/goggles; waste must be kept in fume hood.
Primary Waste Stream Non-Halogenated OrganicMust not be poured down the drain (EPA RCRA violation).

Reactivity and Incompatibility Pathways

Understanding what not to do is the first step in a self-validating safety system. The diagram below illustrates the mechanistic pathways that occur if this compound is improperly segregated into incompatible waste streams.

ReactivityPathway Compound 5-(1,5-dimethyl-1H-pyrazol-3-yl) -1,3,4-oxadiazol-2-amine Oxidizers Strong Oxidizers (e.g., Peroxides, Nitrates) Compound->Oxidizers Incompatible Acids Strong Acids (e.g., HCl, H2SO4) Compound->Acids Incompatible Reaction1 N-Oxidation / Ring Cleavage (Gas Evolution: N2, NOx) Oxidizers->Reaction1 Reaction2 Protonation of Amine/Pyrazole (Exothermic Salt Formation) Acids->Reaction2 Hazard1 Risk of Container Rupture (Pressure Buildup) Reaction1->Hazard1 Hazard2 Thermal Hazard (Heat Generation) Reaction2->Hazard2

Mechanistic reactivity pathways and hazards when mixed with incompatible chemical classes.

Operational Workflow: Step-by-Step Disposal Procedures

Under the , academic and research laboratories must manage hazardous waste at the point of generation[2]. The following protocol ensures compliance and safety.

Phase 1: Point-of-Generation Segregation
  • Establish the Satellite Accumulation Area (SAA): Ensure the waste container is located within the same laboratory and line-of-sight as the generation point[3].

  • Select the Container: Use a High-Density Polyethylene (HDPE) container. Causality: HDPE provides superior chemical resistance to organic amines and offers slight expansion tolerance compared to glass, mitigating shatter risks if trace gas evolution occurs.

  • Determine the Waste Stream: Segregate the waste based on the solvent matrix used during your experiment.

WasteSegregation Start Generate Waste: 5-(1,5-dimethyl-1H-pyrazol-3-yl) -1,3,4-oxadiazol-2-amine IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Solid Waste (Vials, PPE, Silica) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Reaction mixtures, filtrates) IsSolid->LiquidWaste Liquid SolidContainer Solid Hazardous Waste Container SolidWaste->SolidContainer HasHalogens Contains halogenated solvents? (e.g., DCM) LiquidWaste->HasHalogens Halogenated Halogenated Organic Waste Stream HasHalogens->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Stream HasHalogens->NonHalogenated No

Decision tree for segregating 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine waste.

Phase 2: Liquid vs. Solid Waste Handling
  • Liquid Waste: If the compound is dissolved in solvents like Ethyl Acetate or Methanol, deposit it into the Non-Halogenated Organic Waste carboy. If dissolved in Dichloromethane (DCM) or Chloroform, it must go into the Halogenated Organic Waste carboy. Causality: Halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins; mixing non-halogenated waste into this stream unnecessarily increases disposal costs and environmental burden.

  • Solid Waste: Empty reagent vials, contaminated weighing boats, and silica gel from chromatography columns must be placed in a designated Solid Hazardous Waste bin lined with a compatible poly-bag.

Phase 3: Self-Validating Container Management
  • The "No Funnel" Rule: Never leave a funnel resting in a hazardous waste container[3].

  • Self-Validating Check: After adding waste, physically cap the container and gently tug the lid. A securely closed container prevents the volatilization of co-solvents and satisfies the requirement for controlling fugitive emissions[4][5].

  • Labeling: The label must explicitly state "Hazardous Waste"[6]. Do not use abbreviations (e.g., do not write "Oxadiazole waste"). List the full chemical name and the estimated percentage of the composition.

Spill Response & Decontamination Workflow

In the event of a powder spill on the benchtop, standard sweeping can aerosolize the fine particulate, leading to inhalation exposure (STOT SE 3 hazard)[1]. Follow this self-validating decontamination protocol:

  • Containment: Surround the spilled powder with an inert, non-combustible absorbent (e.g., vermiculite or sand). Do not use sawdust, as the combination of a nitrogen-rich organic compound and a combustible material creates a fire hazard.

  • Wetting & Collection: Mist the powder gently with a compatible solvent (e.g., isopropanol) to suppress dust. Scoop the wetted slurry using a non-sparking plastic spatula into a solid hazardous waste container.

  • Neutralization Wash: Because the compound contains a basic primary amine, wash the affected benchtop area with a mild, dilute acid (e.g., 1M Citric Acid) to protonate and dissolve any microscopic amine residue.

  • Self-Validating Surface Check: After wiping the surface with the mild acid, swab the area with a damp piece of universal pH indicator paper.

    • Validation: A reading of pH 6–7 confirms that the basic amine residue has been completely neutralized and removed. If the pH remains >8, repeat the neutralization wash.

References

  • NextSDS. "5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine - Chemical Substance Information." Substance Database. Available at:[Link]

  • US Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K)." Hazardous Waste Generators. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (29 CFR 1910.1450)." OSHA Publications. Available at:[Link]

  • Columbia University Environmental Health & Safety. "Hazardous Chemical Waste Management Guidelines." Columbia Research Procedures. Available at:[Link]

Sources

Personal protective equipment for handling 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine

This guide provides essential safety protocols and operational directives for the handling and disposal of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine (CAS Number: 1170460-87-3). As a valued researcher in drug development, your safety is paramount. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep and intuitive understanding of the necessary precautions.

Hazard Identification and Risk Assessment

5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound with the molecular formula C7H9N5O.[1] While detailed toxicological data for this specific molecule is not extensively published, hazard classifications based on notified data indicate that it should be handled with care.[1] The primary known hazards are:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation or drowsiness and dizziness.[1]

Given its chemical structure as a heterocyclic aromatic amine, it is prudent to also consider potential hazards associated with this class of compounds, which can include carcinogenicity and mutagenicity with prolonged exposure.[2][3] Therefore, all handling procedures should be designed to minimize direct contact and aerosol generation.

Table 1: Chemical and Hazard Information

IdentifierValueSource
CAS Number 1170460-87-3[1]
Molecular Formula C7H9N5O[1]
Molecular Weight 179.18 g/mol [4]
Hazard Classifications Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[1]
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[1][5]
Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following PPE is mandatory for all procedures involving 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine.

  • Eye and Face Protection: Chemical safety goggles that meet EN166 standards (or equivalent) are required at all times.[6] In situations where splashing is a significant risk, such as when handling solutions or during transfers, a face shield should be worn in addition to safety goggles. The serious eye irritation potential of this compound necessitates this level of protection.[1]

  • Skin and Body Protection:

    • Gloves: Nitrile gloves are recommended for handling this compound. Inspect gloves for any signs of damage before each use.[7] If direct contact occurs, remove the contaminated gloves immediately, wash your hands thoroughly, and don a new pair. For prolonged handling or when working with larger quantities, consider double-gloving.

    • Lab Coat: A full-length laboratory coat must be worn and kept fastened.[8] This prevents contamination of personal clothing.

    • Footwear: Closed-toe shoes are mandatory in the laboratory.[8]

  • Respiratory Protection:

    • For handling small quantities of the solid compound where dust generation is minimal, working in a well-ventilated area or a chemical fume hood is sufficient.

    • If there is a potential for aerosolization or if you are handling larger quantities, a respirator may be necessary. Consult your institution's environmental health and safety (EHS) office for specific guidance on respirator selection and fit-testing.

PPE_Workflow cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Chemical Handling Prep Assess Task & Risks SelectPPE Select Appropriate PPE Prep->SelectPPE Identify Hazards LabCoat Wear Lab Coat SelectPPE->LabCoat Body Protection Goggles Wear Safety Goggles LabCoat->Goggles Eye Protection Gloves Wear Nitrile Gloves Goggles->Gloves Hand Protection Handling Handle Compound in Fume Hood Gloves->Handling Proceed to Work

Caption: Workflow for selecting and donning appropriate PPE.

Safe Handling Procedures

Adherence to proper handling techniques is crucial for minimizing exposure and preventing accidents.

  • Engineering Controls: All weighing and transfers of the solid compound should be conducted in a certified chemical fume hood to control potential dust inhalation.[9] Ensure the fume hood sash is at the appropriate height.

  • General Practices:

    • Avoid the formation of dust and aerosols.[10]

    • Do not eat, drink, or smoke in the laboratory.[7]

    • Wash hands thoroughly after handling the compound, before leaving the lab, and before eating or drinking.[6][7]

    • Keep containers tightly closed when not in use.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][10]

    • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[10]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[10]

Spill and Disposal Management

Proper management of spills and waste is a critical component of laboratory safety and environmental responsibility.

  • Spill Cleanup:

    • For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

    • Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.

    • For larger spills, evacuate the area and contact your institution's EHS department.

  • Disposal:

    • Dispose of waste in accordance with all applicable federal, state, and local regulations.

    • The compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.

    • Contaminated materials, such as gloves, paper towels, and weighing papers, should also be collected in a sealed, labeled hazardous waste container.

Disposal_Workflow Start Waste Generated Segregate Segregate Waste Start->Segregate Label Label Waste Container Segregate->Label Solid vs. Liquid Contaminated PPE Store Store in Designated Area Label->Store Dispose Dispose via EHS Store->Dispose Scheduled Pickup

Caption: Workflow for the proper disposal of chemical waste.

Conclusion: A Culture of Safety

The safe handling of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine is achieved through a combination of understanding its potential hazards, utilizing appropriate personal protective equipment, adhering to safe handling procedures, and properly managing waste. By integrating these principles into your daily laboratory work, you contribute to a robust culture of safety for yourself and your colleagues.

References

  • 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine - NextSDS. [Link]

  • Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives - PMC. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • Laboratory Safety Guidelines. [Link]

  • 1,5-dimethyl-1H-pyrazol-3-amine | C5H9N3 | CID 7017747 - PubChem. [Link]

  • Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity - ResearchGate. [Link]

  • 5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine - NextSDS. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.